10-Hydroxywarfarin
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSPAZBZFZZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003207 | |
| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83219-99-2 | |
| Record name | 10-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Discovery and Synthesis of 10-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and metabolic pathways of 10-hydroxywarfarin, a significant metabolite of the widely used anticoagulant, warfarin. The document details the enzymatic processes involved in its formation and subsequent elimination, presents key quantitative data, outlines experimental methodologies, and visualizes the core metabolic and inhibitory pathways.
Discovery and Metabolic Significance
This compound has been identified as a major metabolite of R-warfarin in humans.[1] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][2][3][4] While initially considered an inactive metabolite, recent studies have revealed that this compound possesses intrinsic anticoagulant activity and plays a role in drug-drug interactions by inhibiting the metabolism of the more potent S-warfarin.[5][6][7][8]
A novel reductive elimination pathway for this compound has been discovered, suggesting a clinically relevant clearance mechanism.[5][6][9][10] This pathway involves the conversion of this compound to its corresponding alcohol metabolites by cytosolic reductases, primarily carbonyl reductase 1 (CBR1) and aldo-keto reductase family 1 member C3 (AKR1C3).[5][9]
Synthesis of this compound
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic formation and inhibitory activity of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/nmol CYP) | Source |
| CYP3A4 | R-warfarin | 166 ± 12 | 713 ± 14 | [12] |
Table 2: Inhibitory Activity of this compound on CYP2C9
| Parameter | Value (μM) | Substrate | Source |
| IC50 | 1.6 | S-warfarin | [7] |
| Ki | ~1 | S-warfarin | [8] |
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
In Vitro Metabolism of Warfarin to this compound
Objective: To determine the kinetic parameters of this compound formation from R-warfarin by CYP3A4.
Materials:
-
Recombinant human CYP3A4 supersomes
-
R-warfarin
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare incubation mixtures containing recombinant CYP3A4, the NADPH regenerating system, and varying concentrations of R-warfarin in potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for a few minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reactions at 37°C for a specified time, ensuring that the product formation is within the linear range.
-
Terminate the reactions by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Calculate the rate of formation of this compound and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.[12]
Inhibition of CYP2C9 by this compound
Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on the CYP2C9-mediated metabolism of S-warfarin.
Materials:
-
Recombinant human CYP2C9 or human liver microsomes
-
S-warfarin (as the substrate)
-
This compound (as the inhibitor)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare incubation mixtures containing CYP2C9 or human liver microsomes, S-warfarin at a concentration near its Km, and varying concentrations of this compound in potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction with ice-cold acetonitrile.
-
Centrifuge the samples and analyze the supernatant for the formation of the S-warfarin metabolite (e.g., 7-hydroxywarfarin) by LC-MS/MS.
-
To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
To determine the Ki, perform kinetic studies with varying concentrations of both the substrate (S-warfarin) and the inhibitor (this compound) and analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis.[8]
Reductive Metabolism of this compound
Objective: To investigate the reduction of this compound to its alcohol metabolites by human liver cytosol.
Materials:
-
Human liver cytosol (HLC)
-
rac-10-hydroxywarfarin
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., coumatetralyl)
Procedure:
-
Prepare incubation mixtures containing HLC and rac-10-hydroxywarfarin in potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C with gentle shaking.
-
Initiate the reaction by adding NADPH.
-
Incubate for various time points (e.g., 10, 20, 40, 60 minutes).
-
Quench the reactions with ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of hydroxywarfarin alcohol metabolites using a suitable analytical method such as HPLC with UV or fluorescence detection, or LC-MS/MS.[5][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic and inhibitory pathways of this compound.
Caption: Metabolic conversion of R-warfarin to this compound by CYP3A4.
Caption: Reductive elimination pathway of this compound.
Caption: Feedback inhibition of CYP2C9-mediated S-warfarin metabolism.
References
- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Warfarin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel Reductive Elimination Pathway for this compound [frontiersin.org]
- 7. targetmol.cn [targetmol.cn]
- 8. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic study of cytochrome P450 3A4 activity on warfarin by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Hydroxywarfarin: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. This document details its chemical structure, physicochemical properties, metabolic pathways, and significant pharmacological interactions. The information presented is intended to support research and development efforts in pharmacology, drug metabolism, and toxicology.
Chemical Structure and Properties
This compound is a hydroxylated derivative of warfarin, formed during its metabolism in the body. The addition of a hydroxyl group at the 10-position of the warfarin molecule significantly alters its biological properties.
Chemical Identifiers and Structure:
-
IUPAC Name: 4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
-
CAS Number: 83219-99-2[1]
-
Molecular Formula: C₁₉H₁₆O₅[1]
-
SMILES: CC(=O)C(O)C(c1ccccc1)C2=C(O)Oc3ccccc3C2=O[2]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 324.33 g/mol | [3] |
| Melting Point | 183-185 °C | [3][4] |
| Boiling Point (Predicted) | 554.9 ± 50.0 °C | [3] |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.50 ± 1.00 | [3] |
| Solubility | DMSO: soluble, Methanol: slightly soluble | [1][3] |
| Appearance | Solid | [1][3] |
Metabolic Pathways and Pharmacological Interactions
This compound plays a crucial role in the pharmacokinetics of warfarin. Its formation is a key metabolic step, and its subsequent interactions can influence the overall anticoagulant effect of the parent drug.
Formation of this compound
This compound is a major metabolite of the (R)-enantiomer of warfarin.[1] The hydroxylation reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4 .[1][5] This metabolic conversion is a significant pathway for the clearance of R-warfarin.
The metabolic pathway from R-warfarin to this compound and its subsequent influence on S-warfarin metabolism is depicted in the following diagram.
Inhibition of CYP2C9
A significant pharmacological property of this compound is its ability to act as a potent and competitive inhibitor of CYP2C9 .[1][6] This is clinically relevant because CYP2C9 is the primary enzyme responsible for the metabolism of the more potent (S)-enantiomer of warfarin.[6] By inhibiting CYP2C9, this compound can decrease the clearance of S-warfarin, potentially leading to an enhanced anticoagulant effect and an increased risk of bleeding. The IC50 value for CYP2C9 inhibition by this compound is approximately 1.6 µM.[1][7]
Inhibition of Vitamin K Epoxide Reductase (VKOR)
This compound also exhibits inhibitory activity against the vitamin K epoxide reductase complex 1 (VKORC1), the molecular target of warfarin.[7][8] However, its potency is less than that of warfarin. The reported IC50 value for VKOR inhibition is 80 ng/mL.[7][8]
Experimental Protocols
This section provides an overview of methodologies used in the study of this compound, including its analysis in biological matrices and the characterization of its enzymatic interactions.
Analysis of this compound in Biological Samples
The quantification of this compound in plasma or other biological samples is crucial for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method.
A typical experimental workflow for the analysis of this compound from a plasma sample is outlined below:
Detailed Protocol for HPLC-MS/MS Analysis:
-
Sample Preparation: A simple protein precipitation method is often employed. To a 50 µL plasma sample, an organic solvent like acetonitrile is added to precipitate proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis.[4]
-
Chromatographic Separation: A chiral HPLC column is used to separate the enantiomers of warfarin and its metabolites. A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like formic acid.[9]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection of this compound.[4]
In Vitro Metabolism and Inhibition Studies
Recombinant cytochrome P450 enzymes and human liver microsomes are valuable tools for studying the metabolism of warfarin and the inhibitory potential of its metabolites.
Protocol for CYP3A4-Mediated Formation of this compound:
-
Reaction Mixture: Incubate R-warfarin with recombinant human CYP3A4 or human liver microsomes in a phosphate buffer (pH 7.4) containing an NADPH-generating system.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The formation of this compound is quantified by HPLC-MS/MS.
Protocol for CYP2C9 Inhibition Assay:
-
Reaction Mixture: Incubate a known CYP2C9 substrate (e.g., S-warfarin or diclofenac) with human liver microsomes or recombinant CYP2C9 in the presence and absence of this compound.
-
Incubation and Quenching: Similar to the metabolism study, the reaction is initiated with an NADPH-generating system, incubated, and then quenched.
-
Analysis: The formation of the substrate's metabolite is measured. The inhibitory effect of this compound is determined by the decrease in metabolite formation compared to the control. The IC50 value is calculated from a dose-response curve.[6]
Protocol for VKOR Inhibition Assay:
-
Cell-based Assay: A cell line expressing VKORC1 can be used. These cells are treated with a vitamin K epoxide substrate in the presence of varying concentrations of this compound.
-
Measurement: The activity of VKORC1 is determined by measuring the production of reduced vitamin K or a downstream product.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of VKORC1 activity is determined.[10][11]
Conclusion
This compound is a pharmacologically active metabolite of warfarin with a well-defined chemical structure and distinct properties. Its formation via CYP3A4-mediated metabolism of R-warfarin and its subsequent inhibition of CYP2C9-mediated S-warfarin metabolism are critical factors in the overall anticoagulant response to warfarin therapy. The experimental protocols detailed in this guide provide a foundation for further research into the complex pharmacology of warfarin and its metabolites, which is essential for optimizing anticoagulant therapy and ensuring patient safety.
References
- 1. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warfarin - Wikipedia [en.wikipedia.org]
- 8. This compound | Drug Metabolite | 83219-99-2 | Invivochem [invivochem.com]
- 9. mdpi.com [mdpi.com]
- 10. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticoagulant Mechanism of 10-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolism in the liver, leading to the formation of several hydroxylated metabolites. Among these, 10-hydroxywarfarin, a major metabolite of the less potent R-enantiomer of warfarin, has emerged as a molecule of significant interest. Initially considered an inactive byproduct, recent research has unveiled its contribution to the overall anticoagulant effect of warfarin therapy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its dual role in modulating the anticoagulation cascade.
This document will delve into the indirect and direct mechanisms through which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Indirect Mechanism of Action: Potent Inhibition of CYP2C9
The primary mechanism by which this compound contributes to anticoagulation is through its potent and competitive inhibition of Cytochrome P450 2C9 (CYP2C9). CYP2C9 is the principal enzyme responsible for the metabolic clearance of the more pharmacologically active S-enantiomer of warfarin. By inhibiting this enzyme, this compound effectively reduces the elimination of S-warfarin, leading to its accumulation and an enhanced anticoagulant response.
Quantitative Data: Inhibition of CYP2C9
The inhibitory potency of this compound on CYP2C9 has been quantified in several studies. The following table summarizes the key inhibitory constants, comparing them to the parent compound, warfarin.
| Compound | Parameter | Value (μM) | Enzyme Source |
| This compound | IC50 | ~0.8 | Recombinant human CYP2C9 |
| Ki | ~1.0 | Recombinant human CYP2C9 | |
| Ki | ~2.2 | Human liver microsomes | |
| Warfarin (racemic) | IC50 | ~2.6 | Recombinant human CYP2C9 |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
These data clearly indicate that this compound is a more potent inhibitor of CYP2C9 than warfarin itself.
Experimental Protocol: In Vitro CYP2C9 Inhibition Assay
The following is a detailed protocol for determining the inhibitory potential of this compound on CYP2C9 activity using a fluorescent probe substrate.
1. Materials:
- Recombinant human CYP2C9 enzyme
- Fluorescent CYP2C9 substrate (e.g., dibenzylfluorescein)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- This compound (test inhibitor)
- Sulfaphenazole (positive control inhibitor)
- 96-well microplates (black, for fluorescence readings)
- Fluorescence microplate reader
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
- Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
- In the wells of a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP2C9 enzyme.
- Add the various concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the fluorescent CYP2C9 substrate to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- To determine the Ki value, repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
Signaling Pathway: Warfarin Metabolism and CYP2C9 Inhibition
Caption: Warfarin metabolism and the inhibitory effect of this compound on S-warfarin clearance.
Direct Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKORC1)
While the indirect mechanism via CYP2C9 inhibition is predominant, there is evidence to suggest that this compound, like its parent compound, can directly inhibit Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). VKORC1 is the molecular target of warfarin and is essential for the vitamin K cycle, a process required for the activation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X).
Quantitative Data: VKORC1 Inhibition
Currently, there is a lack of specific quantitative data in the public domain, such as IC50 or Ki values, that directly compares the inhibitory potency of this compound on VKORC1 to that of warfarin. This represents a key area for future research to fully elucidate the contribution of this direct mechanism to the overall anticoagulant effect.
Experimental Protocol: In Vitro VKORC1 Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on VKORC1 activity in a cell-free system.
1. Materials:
- Microsomes prepared from cells overexpressing human VKORC1
- Vitamin K1 epoxide (substrate)
- Dithiothreitol (DTT) as a reducing agent
- Reaction buffer (e.g., Tris-HCl, pH 7.4)
- This compound (test inhibitor)
- Warfarin (positive control inhibitor)
- High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector
- C18 reverse-phase HPLC column
2. Procedure:
- Prepare a stock solution of this compound and warfarin in a suitable solvent.
- Prepare serial dilutions of the inhibitors in the reaction buffer.
- In microcentrifuge tubes, combine the VKORC1-containing microsomes with the different concentrations of this compound or warfarin. Include a vehicle control.
- Pre-incubate the mixtures at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding vitamin K1 epoxide and DTT.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding an organic solvent (e.g., a mixture of isopropanol and hexane).
- Vortex vigorously to extract the vitamin K metabolites.
- Centrifuge to separate the phases and transfer the organic layer to a new tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in the HPLC mobile phase.
- Analyze the sample by HPLC to quantify the amount of vitamin K1 formed from the reduction of vitamin K1 epoxide.
- Calculate the percent inhibition of VKORC1 activity for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: The Vitamin K Cycle and VKORC1 Inhibition
Caption: The Vitamin K cycle and the inhibitory action of warfarin and this compound on VKORC1.
Assessment of Anticoagulant Activity: In Vitro Prothrombin Time (PT) Assay
To evaluate the overall anticoagulant effect of this compound, an in vitro prothrombin time (PT) assay can be performed. This assay measures the time it takes for plasma to clot after the addition of tissue factor and calcium, reflecting the activity of the extrinsic and common pathways of the coagulation cascade, which are dependent on vitamin K-activated clotting factors.
Experimental Protocol: In Vitro Prothrombin Time (PT) Assay
1. Materials:
- Pooled normal human plasma
- This compound
- Warfarin (positive control)
- PT reagent (containing tissue factor and calcium chloride)
- Coagulometer or a manual tilt-tube method
- Saline or appropriate buffer
2. Procedure:
- Prepare stock solutions of this compound and warfarin in a suitable solvent.
- Prepare serial dilutions of the test compounds in saline or buffer.
- In a coagulometer cuvette or a test tube, pre-warm the pooled normal human plasma to 37°C.
- Add a specific volume of the this compound dilution, warfarin dilution, or vehicle control to the plasma and incubate at 37°C for a defined period (e.g., 2 minutes).
- Initiate the clotting reaction by adding the pre-warmed PT reagent.
- The coagulometer will automatically detect the clot formation and record the time in seconds. If using a manual method, start a stopwatch upon addition of the PT reagent and stop it when a visible clot is formed.
- Perform each measurement in triplicate.
- Record the clotting times for each concentration of the test compounds and the control.
- Analyze the data by plotting the clotting time against the concentration of the compound to determine the concentration-dependent anticoagulant effect.
Experimental Workflow: Prothrombin Time (PT) Assay
Caption: Experimental workflow for the in vitro prothrombin time (PT) assay.
Conclusion
The mechanism of action of this compound in anticoagulation is multifaceted, involving both indirect and direct pathways. Its primary contribution stems from the potent competitive inhibition of CYP2C9, which significantly impairs the metabolism of the more active S-warfarin, thereby potentiating its anticoagulant effect. Additionally, this compound is thought to exert a direct, albeit less characterized, inhibitory effect on VKORC1, the primary target of warfarin.
While the indirect mechanism is well-supported by quantitative data, further research is imperative to precisely quantify the direct anticoagulant potency of this compound. Determining its IC50 and Ki values for VKORC1 will be crucial for a comprehensive understanding of its role in warfarin therapy and for exploring its potential as a standalone therapeutic agent or a modulator of anticoagulant response. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations and advancing our knowledge in this critical area of pharmacology.
Introduction to Warfarin Metabolism and the Significance of 10-Hydroxywarfarin
An In-depth Technical Guide to the Cytochrome P450 Enzymes Involved in 10-Hydroxywarfarin Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cytochrome P450 (CYP) enzymes responsible for the formation of this compound, a significant metabolite of the widely used anticoagulant, warfarin. This document details the primary enzymes involved, the kinetics of the metabolic process, the regulatory signaling pathways governing enzyme expression, and detailed experimental protocols for studying this biotransformation.
Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 2-5 times more potent as an anticoagulant. The metabolism of these enantiomers is stereoselective and mediated by various CYP enzymes, leading to the formation of several hydroxylated metabolites. R-10-hydroxywarfarin is a major metabolite of R-warfarin.[1][2] Understanding the formation of this compound is crucial for several reasons: it provides insights into the metabolic pathways of R-warfarin, helps in phenotyping CYP3A4 activity, and is essential for understanding potential drug-drug interactions.[3]
Primary Cytochrome P450 Enzymes in this compound Formation
The formation of this compound is primarily catalyzed by enzymes belonging to the CYP3A subfamily.
-
CYP3A4: This is the principal enzyme responsible for the 10-hydroxylation of R-warfarin.[4][5] Studies with recombinant enzymes and human liver microsomes have consistently identified CYP3A4 as the major catalyst for this specific metabolic pathway.[3][6]
-
CYP3A5 and CYP3A7: While CYP3A4 is the most significant contributor, other CYP3A isoforms, such as CYP3A5 and CYP3A7, can also metabolize R-warfarin to this compound. However, their efficiency in this reaction is generally lower than that of CYP3A4.[7] The relative contribution of these enzymes can vary among individuals, particularly in populations with higher expression levels of CYP3A5 and in children for CYP3A7.[7]
Quantitative Data on this compound Formation
The kinetics of this compound formation have been characterized, providing valuable parameters for modeling and predicting metabolic rates. The following table summarizes the key kinetic data for the formation of this compound from R-warfarin by the primary enzyme, CYP3A4.
| Enzyme | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/nmol CYP) | Source |
| CYP3A4 | R-warfarin | This compound | 166 ± 12 | 713 ± 14 | [8][9] |
Signaling Pathways Regulating CYP3A4 Expression
The expression of CYP3A4 is not static and can be induced by a variety of xenobiotics and endogenous compounds. This regulation is primarily mediated by nuclear receptors, which act as ligand-activated transcription factors.[10] Understanding these pathways is critical for predicting drug-drug interactions where one drug may induce the metabolism of another, such as warfarin.
The primary signaling pathway for CYP3A4 induction involves the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) .[10][11][12]
-
Activation: Ligands (e.g., certain drugs, steroids) enter the hepatocyte and bind to PXR or CAR.[13]
-
Heterodimerization: The activated PXR or CAR forms a heterodimer with the Retinoid X Receptor (RXR).[13]
-
Nuclear Translocation: This PXR/RXR or CAR/RXR complex translocates to the nucleus.[12]
-
Gene Transcription: The complex binds to specific response elements in the promoter region of the CYP3A4 gene, leading to an increase in its transcription and subsequent protein expression.[13][14]
A liver-specific factor, Hepatocyte Nuclear Factor 4α (HNF4α) , is also crucial for the transcriptional activation of CYP3A4 mediated by PXR and CAR.[11][15]
Figure 1. Signaling pathway for the induction of CYP3A4 expression.
Experimental Protocols
Investigating the formation of this compound typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes.
In Vitro Warfarin Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of this compound formation from R-warfarin using pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
R-warfarin stock solution (e.g., in methanol)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Ice-cold acetonitrile or methanol to stop the reaction
-
Internal standard for analytical quantification (e.g., warfarin-d5)
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare a master mix containing the phosphate buffer and microsomes to a final protein concentration of 0.5-1.0 mg/mL.[7]
-
Pre-incubation: In a microcentrifuge tube, add the microsomal master mix and the desired concentration of R-warfarin. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.[7]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH to a final concentration of 1 mM.[7]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 10, 20, 30, 60 minutes) to ensure linear formation of the metabolite.
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.[7]
-
Sample Preparation for Analysis: Vortex the terminated reaction mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Figure 2. Experimental workflow for an in vitro HLM assay.
LC-MS/MS Quantification of this compound
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: A chiral column is necessary to separate the enantiomers of warfarin and its metabolites. A common choice is a cellulose or amylose-based column.
-
Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of 0.1% formic acid in water and mobile phase B being 0.1% formic acid in acetonitrile.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Parameter Optimization: Collision energy, cone voltage, and other source parameters should be optimized for each analyte to maximize sensitivity.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
The concentration of this compound in the experimental samples is then determined from this calibration curve.
Conclusion
The formation of this compound is a key metabolic pathway for R-warfarin, predominantly catalyzed by CYP3A4. The expression of this crucial enzyme is regulated by complex signaling pathways involving nuclear receptors PXR and CAR. A thorough understanding of the kinetics and regulatory mechanisms, coupled with robust experimental protocols, is essential for researchers and professionals in drug development to predict and manage drug metabolism and potential drug-drug interactions involving warfarin.
References
- 1. researchgate.net [researchgate.net]
- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic study of cytochrome P450 3A4 activity on warfarin by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan nuclear receptor HNF4alpha determines PXR- and CAR-mediated xenobiotic induction of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CYP3A4 - Wikipedia [en.wikipedia.org]
- 14. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 10-Hydroxywarfarin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism to various hydroxylated metabolites. Among these, 10-hydroxywarfarin has garnered significant interest due to its potential to influence the parent drug's anticoagulant effect and its own pharmacological activity. Understanding the pharmacokinetic properties of this compound in preclinical models is crucial for elucidating its role in warfarin's overall disposition and for the development of safer and more effective anticoagulant therapies. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in preclinical species, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Parameters of this compound in Rats
The pharmacokinetic profile of the enantiomers of 10(R)-hydroxywarfarin has been characterized in male Sprague-Dawley rats following oral administration of warfarin. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | S-10(R)-OH-warfarin | R-10(R)-OH-warfarin |
| Cmax (ng/mL) | 2.5 ± 0.9 | 10.3 ± 2.8 |
| Tmax (h) | 10.0 ± 2.0 | 11.3 ± 1.2 |
| AUC(0-t) (ng·h/mL) | 48.9 ± 18.2 | 205.8 ± 55.4 |
| AUC(0-∞) (ng·h/mL) | 61.2 ± 24.1 | 248.7 ± 68.3 |
| t1/2 (h) | 15.4 ± 4.2 | 16.9 ± 3.7 |
| Data from a study in male Sprague-Dawley rats after a single oral administration of 2 mg/kg warfarin. Values are presented as mean ± standard deviation.[1] |
Experimental Protocols
A robust understanding of the experimental design is critical for the interpretation of pharmacokinetic data. Below are detailed methodologies for key experiments related to the preclinical assessment of this compound.
Animal Model and Dosing
-
Species: Male Sprague-Dawley (SD) rats are a commonly used preclinical model for pharmacokinetic studies of warfarin and its metabolites.[1]
-
Housing: Animals should be housed in a controlled environment with standard conditions for temperature, humidity, and light-dark cycles.[2] Access to standard rodent chow and water should be provided ad libitum.
-
Dosing: For pharmacokinetic studies of metabolites following parent drug administration, warfarin is typically administered orally. A dose of 2 mg/kg has been used in rats to study the formation and pharmacokinetics of its hydroxylated metabolites.[3]
Sample Collection
-
Matrix: Blood is the primary biological matrix for pharmacokinetic analysis.
-
Collection: Blood samples are collected at predetermined time points after dosing. In rats, orbital bleeding is a common method for serial blood sampling.[1]
-
Anticoagulant: EDTA-K2 is a suitable anticoagulant for blood sample collection.[1]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., at 3000 × g for 5-10 minutes at 4°C) and stored at low temperatures (e.g., -70°C) until analysis.[1]
Bioanalytical Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific chiral LC-MS/MS method is essential for the simultaneous quantification of warfarin enantiomers and their hydroxylated metabolites, including the isomers of this compound.
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma.[1]
-
Chromatographic Separation:
-
Column: A chiral column, such as a HYPERSIL CHIRAL-OT column, is necessary to separate the enantiomers of warfarin and its metabolites.[1]
-
Mobile Phase: A gradient elution with a suitable mobile phase composition is used to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Negative ion electrospray ionization (ESI) is typically used.
-
Mode: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1]
-
-
Validation: The bioanalytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) for 10(R)-OH-warfarin enantiomers has been reported to be 1.0 ng/mL in rat plasma.[1]
Visualizing Key Pathways and Workflows
Metabolic Pathway of Warfarin to this compound
R-warfarin is primarily metabolized to this compound by the cytochrome P450 enzyme CYP3A4.[4][5] This metabolic pathway is a key determinant of the formation and subsequent exposure to this compound.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of this compound.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of this compound in preclinical models, with a specific focus on data obtained from rat studies. The provided experimental protocols offer a detailed framework for conducting such studies, and the visualizations aid in comprehending the key metabolic pathway and experimental workflow. Further research is warranted to characterize the pharmacokinetics of this compound in other preclinical species and to fully elucidate its contribution to the overall pharmacological effect of warfarin. This knowledge will be instrumental in the ongoing efforts to optimize anticoagulant therapy and enhance patient safety.
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: Quantitative Analysis of 10-Hydroxywarfarin Isomers by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed oral anticoagulant, undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, 10-hydroxywarfarin is a significant metabolite, and its stereoisomers can provide valuable insights into drug metabolism pathways, particularly the activity of CYP3A4.[1][2] Accurate and robust quantification of this compound isomers is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. This application note provides a detailed LC-MS/MS protocol for the simultaneous quantification of this compound isomers in plasma samples.
Experimental Protocol
This protocol is a synthesis of methodologies reported in peer-reviewed literature.[1][2][3] Researchers should validate the method in their own laboratories.
Materials and Reagents
-
This compound reference standards (for all isomers if available)
-
Warfarin-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][3][4]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 400 µL of a chilled methanol-water solution (7:1, v/v) containing an internal standard (e.g., 30 nM warfarin-d5).[1]
-
Vortex the mixture for 10 seconds to precipitate proteins.[1]
-
Centrifuge the samples at 2250 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol-water 15:85, v/v).[1]
LC-MS/MS Instrumentation and Conditions
Successful separation and quantification of this compound isomers require a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Chiral chromatography is essential for separating the stereoisomers.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm)[1][5] or HYPERSIL CHIRAL-OT column[2][6] |
| Mobile Phase A | Water with 5 mM ammonium acetate (pH 4.0, adjusted with acetic acid) or 0.1% formic acid in water[1][3] |
| Mobile Phase B | Acetonitrile or 0.1% formic acid in acetonitrile[1][3] |
| Gradient | Start with 10% B, hold for 0.2 min, increase linearly to 40% B over 5 min, hold at 40% for 1 min, then re-equilibrate at 10% B for 2 min.[1] |
| Flow Rate | 0.40 mL/min[3] |
| Column Temperature | 50°C[7] |
| Injection Volume | 2-10 µL[3][7] |
Table 2: Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[2][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][7] |
| MRM Transition (10-OH-warfarin) | m/z 323.1 → 250.3[1][7] |
| MRM Transition (Warfarin-d5 IS) | m/z 312.2 → 255.1[1][7] |
| Capillary Voltage | 0.50 - 4.0 kV[3][7] |
| Source Temperature | 250°C[3] |
| Desolvation Gas Flow | 1000 L/h[7] |
| Collision Gas | Argon[9] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound isomers.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of this compound isomers. These values may vary depending on the specific instrumentation and laboratory conditions.
Table 3: Quantitative Performance
| Parameter | (9R;10S)-10-hydroxywarfarin | S/R-10(R)-OH-warfarin |
| Lower Limit of Quantification (LLOQ) | 0.1 nM (~0.04 ng/mL)[1][10] | 1.0 ng/mL[2][6] |
| Linear Range | 0.1 - 1000 nM[1] | 1.0 - 800 ng/mL[2][6] |
| Intra-day Precision (%CV) | < 15%[1] | < 15%[2] |
| Inter-day Precision (%CV) | < 15%[1] | < 15%[2] |
| Accuracy (%Bias) | Within ±15%[1] | Within ±15%[2] |
| Recovery | 82.9 – 96.9%[1][10] | Not explicitly reported |
Signaling Pathway Context
The formation of this compound is a key step in the metabolic clearance of warfarin. This process is primarily catalyzed by the CYP3A4 enzyme. Understanding this pathway is critical in predicting and managing drug-drug interactions.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.cn]
- 5. Enantiomeric separation and quantitation of warfarin and its metabolites in human plasma by LC-MS/MS [scite.ai]
- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) for 10-Hydroxywarfarin analysis
An in-depth analysis of 10-Hydroxywarfarin, a primary metabolite of the widely used anticoagulant Warfarin, is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for its quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using HPLC, intended for researchers, scientists, and professionals in drug development.
Metabolic Pathway of Warfarin
Warfarin is a racemic mixture of R- and S-enantiomers, each metabolized through different pathways. The hydroxylation of R-warfarin to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2][3] This metabolic conversion is a key aspect of warfarin's pharmacokinetics.
Caption: Metabolic conversion of R-Warfarin to this compound.
Experimental Protocols
A validated HPLC method for the simultaneous quantification of warfarin enantiomers and their metabolites, including this compound, is detailed below. This protocol is adapted from established methodologies.[1][4][5][6]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting warfarin and its metabolites from plasma samples.[1][4]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., 30 nM warfarin-d5).[1][4]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v) before injection into the HPLC system.[1][4]
HPLC-MS/MS Analysis
A chiral HPLC-MS/MS method provides the necessary selectivity and sensitivity for the analysis of this compound.
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A chiral column, such as a HYPERSIL CHIRAL-OT column, is recommended for separating the enantiomers of warfarin and its metabolites.[5][6]
-
Mobile Phase:
-
Gradient Elution:
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. The specific transition for 10-OH-warfarin is m/z 323.1 → 250.3.[1]
Caption: General workflow for this compound analysis by HPLC.
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC methods for the analysis of this compound.
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | ~0.04 ng/mL (0.1 nM) | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5][6] |
| Linearity Range | 1.00–800 ng/mL | [5][6] |
| Recovery | 82.9 – 96.9% | [1] |
Table 1: Method Performance Characteristics
| Analyte | MRM Transition (m/z) | Reference |
| Warfarin | 307.1 → 161.0 | [1] |
| Warfarin-d5 (Internal Standard) | 312.2 → 255.1 | [1] |
| 10-OH-warfarin | 323.1 → 250.3 | [1] |
Table 2: Mass Spectrometry Parameters for MRM
Conclusion
The presented HPLC-based protocols provide a reliable and sensitive approach for the quantitative analysis of this compound in biological samples. The detailed experimental procedures and summarized quantitative data serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. Adherence to these validated methods will ensure accurate and reproducible results, contributing to a better understanding of warfarin's metabolism and its clinical implications.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Warfarin - Wikipedia [en.wikipedia.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Immunoassays for the Measurement of 10-Hydroxywarfarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites. Among these, 10-hydroxywarfarin is a significant metabolite derived from the R-enantiomer of warfarin, primarily through the action of the cytochrome P450 enzyme CYP3A4. Monitoring the levels of this compound can provide valuable insights into an individual's metabolic profile, potential drug-drug interactions, and overall response to warfarin therapy. Immunoassays offer a sensitive, specific, and high-throughput method for the quantification of small molecules like this compound in biological matrices.
These application notes provide a comprehensive overview of the principles and methodologies for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the measurement of this compound. Detailed protocols for hapten synthesis, immunogen preparation, antibody production, and the competitive ELISA procedure are presented.
Warfarin Metabolism and the Significance of this compound
Warfarin is administered as a racemic mixture of (R)- and (S)-warfarin. The (S)-enantiomer is more potent and is primarily metabolized by CYP2C9 to 7-hydroxywarfarin. In contrast, (R)-warfarin is metabolized by several CYPs, with CYP3A4 being the major enzyme responsible for its conversion to this compound[1]. The metabolic pathway of warfarin is complex, involving multiple enzymes and resulting in a variety of hydroxylated metabolites.
Principle of the Competitive Immunoassay for this compound
The developed assay is a competitive ELISA. In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (the tracer) for binding to a limited number of specific anti-10-hydroxywarfarin antibody binding sites that are coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured. The concentration of this compound in the sample is determined by comparing the signal with a standard curve.
References
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 10-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxywarfarin is a primary metabolite of the widely used anticoagulant, warfarin. The stereochemistry of warfarin and its metabolites plays a significant role in its pharmacological and toxicological profile. Stable isotope-labeled internal standards are crucial for the accurate quantification of drug metabolites in complex biological matrices by mass spectrometry-based methods. This document provides a detailed protocol for the synthesis of stable isotope-labeled this compound, which can be utilized as an internal standard in pharmacokinetic and metabolic studies.
The presented protocol focuses on a robust and well-documented synthetic strategy: the Michael addition of a stable isotope-labeled 4-hydroxycoumarin with benzalacetone. This method allows for the incorporation of isotopes such as ¹³C or ²H into the coumarin ring of the final product. Alternative labeling strategies, such as using labeled benzalacetone, are also discussed.
Data Presentation
| Parameter | Value | Notes |
| Product | Stable Isotope-Labeled this compound | e.g., [¹³C₆]-10-Hydroxywarfarin |
| Molecular Formula | C₁₉H₁₆O₅ (unlabeled) | Adjust for isotopic incorporation |
| Molecular Weight | 324.33 g/mol (unlabeled) | Adjust for isotopic incorporation |
| Isotopic Purity | > 98% | Determined by Mass Spectrometry |
| Chemical Purity | > 95% | Determined by HPLC |
| Typical Yield | 40-60% (overall) | Varies based on specific steps and scale |
| Storage Conditions | -20°C, protected from light | In an inert atmosphere |
Experimental Protocols
This protocol outlines the synthesis of stable isotope-labeled this compound, focusing on the preparation of a labeled 4-hydroxycoumarin precursor followed by its condensation with benzalacetone and subsequent hydroxylation.
Part 1: Synthesis of Stable Isotope-Labeled 4-Hydroxycoumarin
The synthesis of 4-hydroxycoumarin can be achieved through the reaction of a phenol with malonic acid or its derivatives. For isotopic labeling, a labeled phenol or malonic acid is required. Here, we describe a general procedure using a commercially available stable isotope-labeled phenol.
Materials:
-
Stable isotope-labeled phenol (e.g., Phenol-¹³C₆)
-
Malonic acid
-
Phosphorus oxychloride
-
Anhydrous zinc chloride
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) to anhydrous toluene.
-
Addition of Reactants: To the stirred suspension, add stable isotope-labeled phenol (1 equivalent) dissolved in anhydrous toluene.
-
Slowly add a solution of malonic acid (1.1 equivalents) and phosphorus oxychloride (1.5 equivalents) in anhydrous toluene via the dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the stable isotope-labeled 4-hydroxycoumarin.
Part 2: Synthesis of Stable Isotope-Labeled Warfarin via Michael Addition
This step involves the condensation of the labeled 4-hydroxycoumarin with benzalacetone.
Materials:
-
Stable isotope-labeled 4-hydroxycoumarin (from Part 1)
-
Benzalacetone
-
Pyridine (anhydrous)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the stable isotope-labeled 4-hydroxycoumarin (1 equivalent) and benzalacetone (1.1 equivalents) in anhydrous pyridine.
-
Reaction: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold 1 M HCl.
-
A precipitate of crude labeled warfarin will form. Stir for 30 minutes to ensure complete precipitation.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, stable isotope-labeled warfarin.
Part 3: Synthesis of Stable Isotope-Labeled this compound
The final step is the regioselective hydroxylation of the labeled warfarin at the C10 position. This can be achieved through a multi-step chemical synthesis.[1]
Materials:
-
Stable isotope-labeled warfarin (from Part 2)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Silver nitrate or sodium acetate in acetic acid
-
Sodium hydroxide solution
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve the stable isotope-labeled warfarin (1 equivalent) in a suitable solvent like carbon tetrachloride. Add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture under a light source (e.g., a 250W lamp) for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Hydrolysis: After cooling, filter the succinimide byproduct. The filtrate containing the bromo-warfarin is then treated with a solution of silver nitrate or sodium acetate in aqueous acetic acid and heated to facilitate hydrolysis to the hydroxywarfarin.
-
Workup: Dilute the reaction mixture with water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: The resulting crude product is a mixture of diastereomers of stable isotope-labeled this compound. Purify this mixture using silica gel column chromatography to isolate the desired product.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for stable isotope-labeled this compound.
Signaling Pathway Diagram (Hypothetical Metabolic Pathway)
The following diagram illustrates a simplified, hypothetical signaling pathway involving the metabolism of warfarin to this compound and its subsequent interactions.
Caption: Simplified metabolic pathway of warfarin to this compound.
References
Application Notes and Protocols for Studying 10-Hydroxywarfarin in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vitro studies on 10-hydroxywarfarin using human liver microsomes (HLMs). The protocols outlined below are essential for investigating the metabolic fate and potential drug-drug interactions of warfarin, a widely prescribed anticoagulant with a narrow therapeutic index.
Introduction
Warfarin is metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. This compound is a significant metabolite formed primarily from the R-enantiomer of warfarin, a reaction catalyzed by CYP3A4.[1][2][3] Understanding the kinetics of this compound formation and its subsequent effects on other metabolic pathways is crucial for predicting drug efficacy and potential adverse events. Notably, this compound has been identified as a potent competitive inhibitor of CYP2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin.[3][4] This feedback inhibition can influence the overall clearance of warfarin and contribute to inter-individual variability in patient response.
This document provides detailed protocols for determining the kinetic parameters of this compound formation and for evaluating its inhibitory potential on CYP2C9 activity in HLMs.
I. Experimental Protocols
A. Protocol for Determining the Kinetics of this compound Formation in Human Liver Microsomes
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of this compound from R-warfarin in pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
R-Warfarin
-
This compound standard
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (e.g., coumatetryl or other suitable compound)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of R-warfarin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of R-warfarin by diluting the stock solution in the incubation buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the quenching solution: ice-cold acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Pooled HLMs (final concentration typically 0.2-1.0 mg/mL).
-
R-warfarin at varying concentrations.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
MgCl2 (final concentration typically 3.3 mM).[5]
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 10, 20, 40, or 60 minutes), ensuring the reaction is in the linear range.[6]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the initial velocity (v) of this compound formation at each R-warfarin concentration (pmol/min/mg protein).
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
B. Protocol for Evaluating the Inhibition of CYP2C9 by this compound
This protocol is designed to determine the inhibitory constant (Ki) of this compound on the CYP2C9-mediated metabolism of S-warfarin to 7-hydroxywarfarin.
Materials:
-
Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2C9
-
S-Warfarin (CYP2C9 probe substrate)
-
This compound (inhibitor)
-
7-Hydroxywarfarin standard
-
Sulfaphenazole (positive control inhibitor for CYP2C9)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN), ice-cold
-
Internal Standard
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of S-warfarin, this compound, and sulfaphenazole.
-
Prepare working solutions of S-warfarin at various concentrations around its Km value for CYP2C9 (typically 2-10 µM).[3]
-
Prepare working solutions of this compound at several concentrations.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
HLMs or recombinant CYP2C9.
-
S-warfarin at varying concentrations.
-
This compound at a fixed concentration (or varying concentrations for determining IC50).
-
Potassium phosphate buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of 7-hydroxywarfarin formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction and prepare the samples as described in Protocol A.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 7-hydroxywarfarin.
-
Quantify the amount of 7-hydroxywarfarin formed.
-
-
Data Analysis:
-
Determine the mode of inhibition and the Ki value by plotting the data using graphical methods such as Lineweaver-Burk, Dixon, or Hanes-Woolf plots.[3] For competitive inhibition, a Hanes-Woolf plot will show parallel lines.[3]
-
Alternatively, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
II. Data Presentation
The following tables summarize key quantitative data for the metabolism and inhibition related to warfarin and its metabolites in human liver microsomes.
Table 1: Michaelis-Menten Kinetic Parameters for Warfarin Metabolite Formation in Human Liver Microsomes
| Substrate | Metabolite | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| S-Warfarin | 7-Hydroxywarfarin | CYP2C9 | 5.2 (4.3-6.1) | 173 (165-182) | [3] |
| S-Warfarin | 6-Hydroxywarfarin | CYP2C9 | 7.5 (6.4-8.6) | 90 (86-94) | [3] |
| R-Warfarin | 8-Hydroxywarfarin | CYP2C19 | 330 | Not Reported | [8] |
| R-Warfarin | 8-Hydroxywarfarin | CYP1A2 | ~1500 | Not Reported | [8] |
Values in parentheses represent 95% confidence intervals.
Table 2: Inhibition of CYP2C9-Mediated S-Warfarin Metabolism by Hydroxywarfarin Metabolites in Human Liver Microsomes
| Inhibitor | Inhibition Mechanism | Ki (µM) | IC50 (µM) | Reference |
| This compound | Competitive | 2.4 | ~3 | [3] |
| 4'-Hydroxywarfarin | Competitive | Not Reported | Not Reported | [3] |
| 6-Hydroxywarfarin | Competitive | Not Reported | >10 | [3] |
| 7-Hydroxywarfarin | Competitive | Not Reported | Not Reported | [3] |
| 8-Hydroxywarfarin | Competitive | Not Reported | Not Reported | [3] |
III. Visualizations
The following diagrams illustrate the metabolic pathways of warfarin and the experimental workflow for studying its metabolism in human liver microsomes.
Caption: Metabolic pathway of warfarin hydroxylation.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 10-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies on 10-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. The following sections detail the selection of appropriate animal models, experimental protocols for pharmacokinetic and pharmacodynamic assessments, and analytical methods for the quantification of this compound in biological matrices.
Introduction to this compound
This compound is a significant metabolite of R-warfarin, formed primarily through the action of the cytochrome P450 enzyme, CYP3A4.[1][2] While less potent than its parent compound, this compound exhibits anticoagulant properties by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[3] Furthermore, it can inhibit the metabolism of the more pharmacologically active S-warfarin, thereby potentially influencing the overall anticoagulant response to warfarin therapy.[3] Understanding the in vivo behavior of this compound is crucial for a complete comprehension of warfarin's pharmacology and for the development of safer and more effective anticoagulant therapies.
Animal Models for In Vivo Studies
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Rodents, particularly rats and mice, are the most commonly used models for studying the pharmacokinetics and pharmacodynamics of warfarin and its metabolites due to their well-characterized physiology and ease of handling.
Recommended Animal Models:
-
Sprague-Dawley Rats: Widely used for pharmacokinetic and toxicological studies. Their larger size facilitates serial blood sampling.
-
Wistar Rats: Another common outbred rat strain suitable for general pharmacology and toxicology studies.
-
C57BL/6 Mice: A common inbred mouse strain used in a wide range of biomedical research, including thrombosis models.[4]
Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following systemic administration. As specific protocols for the direct administration of this compound are not widely published, the following are generalized protocols based on standard methodologies for rodents. The optimal dosage and formulation should be determined empirically.
Protocol 1: Intravenous (IV) Administration in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol). The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).
-
Administration: Administer the this compound solution via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
Sample Storage: Store the plasma samples at -70°C until analysis.[5]
Protocol 2: Oral Gavage (PO) Administration in Mice
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Housing: Acclimatize mice for at least one week before the experiment with standard housing conditions.
-
Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the formulation directly into the stomach using a gavage needle. The volume should not exceed 10 mL/kg.[6][7]
-
Blood Sampling: Collect blood samples via submandibular or saphenous vein puncture at designated time points.
-
Plasma Preparation and Storage: Follow the same procedure as described for the rat protocol.
Pharmacodynamic Studies
Objective: To assess the anticoagulant effect of this compound in vivo.
Protocol 3: Assessment of Prothrombin Time (PT) in Rats
-
Animal Model and Administration: Use the same animal model and administration protocols as described for the pharmacokinetic studies.
-
Blood Sampling for Coagulation Assay: At each time point, collect an additional blood sample into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: Centrifuge the citrated blood at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Prothrombin Time (PT) Measurement: Determine the PT of the plasma samples using a commercial PT reagent and a coagulometer. The results are typically expressed in seconds or as an International Normalized Ratio (INR).[8]
-
Data Analysis: Compare the PT/INR values of the this compound-treated group to a vehicle-treated control group.
Analytical Methodology: Quantification of this compound in Rat Plasma by LC-MS/MS
Principle: A sensitive and specific method for the simultaneous determination of warfarin and its hydroxylated metabolites, including this compound, in rat plasma using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Table 1: LC-MS/MS Method Parameters for this compound Analysis [5][9]
| Parameter | Value |
| Chromatographic Column | HYPERSIL CHIRAL-OT |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be optimized for specific instrument |
| Linear Range (S/R-10(R)-OH-warfarin) | 1.00–800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Sample Preparation Protocol (Protein Precipitation): [9]
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Data Presentation
The following table summarizes the pharmacokinetic parameters of S-10(R)-OH-warfarin and R-10(R)-OH-warfarin in rat plasma following a single oral administration of 2 mg/kg racemic warfarin.[9]
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats
| Parameter | S-10(R)-OH-warfarin (Mean ± SD) | R-10(R)-OH-warfarin (Mean ± SD) |
| Cmax (ng/mL) | 3.16 ± 1.31 | 20.44 ± 7.06 |
| Tmax (h) | 10.33 ± 2.31 | 11.33 ± 1.15 |
| AUC(0-t) (ng·h/mL) | 77.03 ± 29.89 | 509.80 ± 195.91 |
| AUC(0-∞) (ng·h/mL) | 88.00 ± 32.74 | 620.37 ± 255.77 |
| t1/2 (h) | 13.91 ± 3.82 | 16.71 ± 4.24 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Warfarin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Pharmacodynamics and pharmacokinetics during the transition from warfarin to rivaroxaban: a randomized study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Statistical Analysis of 10-Hydroxywarfarin Pharmacokinetic Data
Audience: Researchers, scientists, and drug development professionals.
Introduction: Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism, leading to the formation of several metabolites, including 10-hydroxywarfarin. The pharmacokinetic (PK) profile of this compound is of significant interest as it contributes to the overall pharmacological and toxicological profile of warfarin. Understanding the statistical methods to analyze this compound PK data is crucial for accurate interpretation of drug metabolism, drug-drug interactions, and patient variability in response to warfarin therapy.
These application notes provide a comprehensive overview of the statistical methods and experimental protocols relevant to the analysis of this compound pharmacokinetic data.
Experimental Design and Data Collection
A well-designed pharmacokinetic study is fundamental for obtaining reliable data for statistical analysis. Key considerations for a this compound PK study include:
-
Study Population: Define the characteristics of the study population (e.g., healthy volunteers, specific patient populations) and consider factors that may influence warfarin metabolism, such as genetic polymorphisms (e.g., in CYP2C9 and VKORC1).[1]
-
Dosing Regimen: Administer a single or multiple doses of warfarin and define the dose and route of administration.
-
Sampling Schedule: Collect blood samples at appropriate time points to capture the absorption, distribution, metabolism, and elimination phases of both warfarin and this compound. The sampling should be frequent enough to accurately determine the peak concentration (Cmax) and the area under the concentration-time curve (AUC).[2]
-
Bioanalytical Method: Utilize a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and specific quantification of this compound in plasma or other biological matrices.[3]
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Method optimization and validation are essential.
Objective: To determine the concentration of this compound in plasma samples.
Materials:
-
Plasma samples from subjects administered warfarin.
-
This compound reference standard.
-
Internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Water (ultrapure).
-
Protein precipitation agent (e.g., acetonitrile or methanol).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[4]
-
A chiral column may be necessary for the separation of enantiomers if required.[3]
Procedure:
-
Standard Curve and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound and the IS in a suitable solvent.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 1.00–800 ng/mL.[3]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.[3]
-
-
Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the data.[3]
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Pharmacokinetic Parameters
The primary pharmacokinetic parameters for this compound are calculated from the plasma concentration-time data.
| Parameter | Description | Method of Calculation |
| Cmax | Maximum observed plasma concentration. | Directly from the concentration-time data. |
| Tmax | Time to reach Cmax. | Directly from the concentration-time data. |
| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | Calculated using the linear trapezoidal rule.[6] |
| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | AUC(0-t) + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant. |
| t1/2 | Elimination half-life. | 0.693 / λz. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration. | Dose / AUC(0-inf). |
| Vz/F | Apparent volume of distribution during the terminal phase after oral administration. | Dose / (λz * AUC(0-inf)). |
Statistical Analysis Methods
The choice of statistical method depends on the study objectives.
Non-Compartmental Analysis (NCA)
NCA is a model-independent method used to determine key pharmacokinetic parameters.[2] It is widely used due to its simplicity and the fact that it does not require the assumption of a specific compartmental model.[7] The parameters listed in the table above are typically calculated using NCA.
Compartmental Modeling
Compartmental models describe the body as a series of interconnected compartments.[2] These models can provide more detailed information about the distribution and elimination of a drug. For this compound, a one- or two-compartment model could be fitted to the data to estimate micro-constants (rate constants for transfer between compartments).
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling, often using nonlinear mixed-effects models, is a powerful tool to quantify the sources of variability in drug concentrations among individuals.[8][9] This approach allows for the identification of covariates (e.g., age, weight, genotype) that may influence the pharmacokinetics of this compound.[6]
Key Steps in PopPK Modeling:
-
Structural Model Development: Define the basic model describing the time course of the drug (e.g., one-compartment model with first-order absorption and elimination).
-
Statistical Model Development: Characterize the inter-individual and residual variability.
-
Covariate Analysis: Identify patient characteristics that explain variability in pharmacokinetic parameters.
-
Model Validation: Evaluate the predictive performance of the final model.
Statistical Tests for Comparisons
-
Analysis of Variance (ANOVA): Used to compare pharmacokinetic parameters between different treatment groups or populations.[2]
-
t-tests (paired or unpaired): For comparing the means of two groups.
-
Bioequivalence Testing: If comparing a test formulation to a reference, the 90% confidence intervals for the ratio of geometric means for AUC and Cmax should fall within the range of 80-125%.[2][10]
-
Data Transformation: Pharmacokinetic data are often log-transformed before statistical analysis to normalize the distribution and stabilize the variance.[7][11]
Visualizations
Warfarin Metabolism Pathway```dot
Caption: Workflow for pharmacokinetic data analysis.
Conclusion
The statistical analysis of this compound pharmacokinetic data requires a comprehensive approach, from robust experimental design and validated bioanalytical methods to the application of appropriate statistical models. The choice between NCA, compartmental modeling, and population PK analysis will depend on the specific research questions. By following these guidelines, researchers can obtain meaningful insights into the metabolism and disposition of warfarin and its metabolites.
References
- 1. A physiologically‐based pharmacokinetic/pharmacodynamic modeling approach for drug–drug‐gene interaction evaluation of S‐warfarin with fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. credevo.com [credevo.com]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics & Statistics - AnaCipher Clinical Research Organization [anaciphercro.com]
- 11. Statistical analysis of pharmacokinetic data with special applications to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Complexities of 10-Hydroxywarfarin Isomer Separation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective metabolism of warfarin is a critical factor in its anticoagulant activity and patient response. The formation of 10-hydroxywarfarin, catalyzed by CYP3A4, introduces a second chiral center, resulting in four possible stereoisomers.[1][2][3] The inherent structural similarities of these isomers present significant analytical challenges, demanding robust and specific separation methods for accurate quantification in pharmacokinetic and metabolic studies.[2][4] This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers in overcoming the hurdles of this compound isomer separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
The primary challenge lies in the structural similarity of the four stereoisomers ((9R,10S), (9S,10R), (9R,10R), and (9S,10S)). These molecules have the same mass and similar physicochemical properties, making their differentiation by standard chromatographic techniques difficult.[2][5] Achieving baseline separation requires specialized chiral stationary phases and carefully optimized chromatographic conditions.[1][2]
Q2: What are the most common analytical techniques for separating this compound isomers?
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most successful techniques for resolving this compound isomers.[4][6] These methods are often coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.[1][2][7]
Q3: Can I use a standard reversed-phase C18 column for this separation?
A standard achiral C18 column will not separate the stereoisomers of this compound.[8] While it can separate warfarin from its various hydroxylated metabolites, it cannot differentiate between the enantiomers and diastereomers of this compound. Chiral stationary phases are essential for this purpose.
Q4: What is the significance of quantifying individual this compound isomers?
The stereochemistry of warfarin and its metabolites significantly influences their pharmacological activity and metabolic pathways.[1] Quantifying individual isomers is crucial for in-depth pharmacokinetic studies, understanding drug-drug interactions, and phenotyping CYP3A4 enzyme activity.[1] For instance, CYP3A4 preferentially catalyzes the formation of (9R;10S)-10-hydroxywarfarin from R-warfarin and (9S;10R)-10-hydroxywarfarin from S-warfarin.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or no resolution of this compound isomers | Inappropriate column selection. | Switch to a chiral stationary phase. Astec Chirobiotic V and HYPERSIL CHIRAL-OT columns have shown success.[2][7] |
| Sub-optimal mobile phase composition. | Optimize the mobile phase. For chiral HPLC, a gradient of aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is common.[1][2] For chiral SFC, alcohol modifiers with additives are typically used. | |
| Inadequate temperature control. | Ensure consistent column temperature. Temperature can significantly impact chiral recognition and separation efficiency. A column heater set to a stable temperature (e.g., 50°C) can improve reproducibility.[1] | |
| Peak tailing or fronting | Column overload. | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase pH. | Adjust the pH of the aqueous mobile phase. For acidic compounds like hydroxywarfarins, a lower pH (e.g., 4.0) can improve peak shape.[1] | |
| Secondary interactions with the stationary phase. | Add a competitor to the mobile phase, such as a small amount of a suitable amine or acid, to block active sites on the stationary phase. | |
| Low signal intensity or poor sensitivity | Sub-optimal mass spectrometer settings. | Optimize MS/MS parameters, including ionization source conditions and MRM transitions for each isomer.[2] |
| Inefficient sample extraction and recovery. | Use a validated extraction method. Simple protein precipitation has shown good recovery (82.9 – 96.9%).[1] | |
| Matrix effects in biological samples. | Employ a suitable internal standard to compensate for matrix effects. Warfarin-d5 is a common choice.[1] Consider more rigorous sample clean-up procedures if necessary. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a high-quality gradient pump. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Unstable column temperature. | Use a reliable column oven to maintain a constant temperature. |
Experimental Protocols
Detailed Methodology 1: Chiral HPLC-MS/MS for Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 400 µL of a methanol-water solution (7:1, v/v) containing 30 nM warfarin-d5 as an internal standard.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C for approximately 45 minutes.
-
Reconstitute the dried residue in 100 µL of a methanol-water solution (15:85, v/v).
2. Chromatographic Conditions
-
Column: Chiral stationary phase (specific column details may vary, refer to original literature for best results).
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH adjusted to 4.0 with acetic acid.[1]
-
Mobile Phase B: 100% acetonitrile.[1]
-
Gradient:
-
Start with 10% B for 0.2 minutes.
-
Linearly increase to 40% B over 5 minutes.
-
Hold at 40% B for 1 minute.
-
Re-equilibrate at 10% B for 2 minutes.
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 10 µL.[1]
3. Mass Spectrometry Detection
-
Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions: Optimize transitions for each this compound isomer and the internal standard. For hydroxywarfarin metabolites, a parent ion of m/z 327.2 is typically monitored.[9]
Detailed Methodology 2: Chiral HPLC-MS/MS for Rat Plasma
This protocol is based on a method developed for the simultaneous characterization of warfarin and its hydroxylated metabolites in rat plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
Process plasma samples using a simple protein precipitation method with acetonitrile.[7]
2. Chromatographic Conditions
-
Column: HYPERSIL CHIRAL-OT.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Isocratic Elution: 60% Phase A and 40% Phase B.[2]
-
Flow Rate: 0.40 mL/min.[2]
-
Run Time: 50 minutes (a longer run time may be necessary to achieve baseline separation of all isomers).[2]
3. Mass Spectrometry Detection
-
Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.[2]
-
Ionization Source: Electrospray Ionization (ESI).[2]
Quantitative Data Summary
Table 1: Performance Characteristics of Chiral HPLC-MS/MS Method in Human Plasma[1]
| Parameter | Warfarin Enantiomers | S-7-hydroxywarfarin & (9R;10S)-10-hydroxywarfarin |
| Lower Limit of Detection (LLOD) | 0.25 nM (~0.08 ng/mL) | 0.1 nM (~0.04 ng/mL) |
| Recovery | 82.9 – 96.9% | 82.9 – 96.9% |
| Intra-day Accuracy | Satisfactory | Satisfactory |
| Inter-day Accuracy | Satisfactory | Satisfactory |
| Intra-day Precision | Satisfactory | Satisfactory |
| Inter-day Precision | Satisfactory | Satisfactory |
Table 2: Performance Characteristics of Chiral LC-MS/MS Method in Rat Plasma[2]
| Parameter | Warfarin Enantiomers | 7- & 10(R)-OH-warfarin Enantiomers |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 1.0 ng/mL |
| Linear Range | 10.0–8000 ng/mL | 1.00–800 ng/mL |
| Within-run Accuracy | Satisfactory | Satisfactory |
| Between-run Accuracy | Satisfactory | Satisfactory |
| Within-run Precision | Satisfactory | Satisfactory |
| Between-run Precision | Satisfactory | Satisfactory |
Visualizations
Caption: Experimental workflow for this compound isomer analysis in human plasma.
Caption: Key challenges and solutions in this compound isomer separation.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel Reductive Elimination Pathway for this compound [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of warfarin enantiomers and hydroxylated metabolites in human blood plasma by liquid chromatography with achiral and chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 10-Hydroxywarfarin Detection in Biological Matrices
Welcome to the technical support center for the analysis of 10-hydroxywarfarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of this compound detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in detecting this compound?
A1: The primary challenges in the analysis of this compound and other warfarin metabolites stem from their structural similarities and the presence of multiple isomers.[1] Specifically, hydroxylation at the 10-position creates a second chiral center, resulting in four possible stereoisomers.[2] Achieving baseline chromatographic separation of these isomers, along with other hydroxylated metabolites, can be complex and often requires specialized chiral columns.[1][2]
Q2: Which sample preparation technique is most suitable for this compound analysis in plasma?
A2: The choice of sample preparation method depends on the desired sensitivity, sample throughput, and available resources. The most commonly employed techniques are:
-
Protein Precipitation (PPE): A simple, fast, and cost-effective method that involves adding a solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.[1][3] This technique has shown good analyte recovery (82.9 – 96.9%) for this compound.[3]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts, potentially reducing matrix effects and improving sensitivity.[4] However, it is a more complex and time-consuming method compared to PPE.
-
Liquid-Liquid Extraction (LLE): Another selective method that involves partitioning the analyte between two immiscible liquid phases. While effective, it can be labor-intensive.
For high-throughput analysis where simplicity is key, protein precipitation is often a suitable choice.[3] For methods requiring the highest sensitivity and minimal matrix interference, SPE may be more appropriate.
Q3: What type of chromatography is recommended for separating this compound isomers?
A3: Chiral chromatography is essential for the separation of this compound stereoisomers.[1][2] Columns such as those based on vancomycin (e.g., Astec CHIROBIOTIC® V) or cellulose tris-(3,5-dimethylphenyl-carbamate) (e.g., HYPERSIL CHIRAL-OT) have been successfully used.[1][3][5] Some advanced methods utilize a multi-mode approach, combining reverse-phase and chiral chromatography for comprehensive profiling of warfarin and its metabolites.[2]
Q4: What are the typical lower limits of quantification (LLOQ) for this compound in plasma?
A4: The LLOQ for this compound can vary depending on the analytical method, particularly the sample preparation technique and the sensitivity of the mass spectrometer. Recent LC-MS/MS methods have achieved LLOQs in the low ng/mL to sub-ng/mL range. For instance, one method reported an LLOQ of 1.0 ng/mL for 10(R)-OH-warfarin enantiomers in rat plasma[1], while another achieved a lower limit of detection of approximately 0.04 ng/mL for (9R;10S)-10-hydroxywarfarin in human plasma[3].
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | 1. Evaluate Extraction Recovery: Compare different extraction methods (PPE, SPE, LLE) to determine which provides the best recovery for this compound in your specific matrix. 2. Optimize PPE: If using protein precipitation, experiment with different precipitation solvents (e.g., acetonitrile, methanol, or a mixture) and solvent-to-sample ratios.[6] 3. Optimize SPE: If using solid-phase extraction, ensure the sorbent type and elution solvent are appropriate for the polarity of this compound. |
| Matrix Effects | 1. Assess Matrix Effects: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline at the retention time of the analyte indicates ion suppression. 2. Improve Sample Cleanup: Utilize a more rigorous sample preparation method like SPE to remove interfering matrix components.[7] 3. Modify Chromatography: Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. 4. Use an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., warfarin-d5) to compensate for matrix effects and improve quantitative accuracy.[3] |
| Inefficient Ionization | 1. Optimize Mass Spectrometer Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound. 2. Select Appropriate Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of warfarin and its metabolites.[1] |
Issue 2: Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | 1. Optimize Mobile Phase: Adjust the mobile phase composition, gradient slope, and pH to improve the separation of this compound from other metabolites and matrix components. 2. Select an Appropriate Column: For isomer separation, a chiral column is necessary.[1][2] Ensure the chosen chiral stationary phase is suitable for warfarin metabolites. 3. Lower Column Temperature: Reducing the column temperature can sometimes enhance the resolution of enantiomers. |
| Sample Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract onto the column. 2. Dilute the Sample: If the analyte concentration is high, dilute the sample extract before injection. |
| Column Contamination | 1. Wash the Column: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components. |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of this compound.
| Analytical Method | Matrix | Sample Preparation | LLOQ | Recovery | Reference |
| Chiral HPLC-MS/MS | Human Plasma | Protein Precipitation | ~0.04 ng/mL | 82.9 – 96.9% | [3] |
| Chiral LC-MS/MS | Rat Plasma | Protein Precipitation | 1.0 ng/mL | Not Reported | [1] |
| Multi-mode UPLC-MS/MS | Human Plasma | Not Specified | 2 nM (~0.65 ng/mL) | Not Reported | [2] |
| HPLC-UV | Human Plasma | Liquid-Liquid Extraction | 25 ng/mL | Not Reported | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma
This protocol is adapted from a validated chiral HPLC-MS/MS method.[3]
Materials:
-
Human plasma samples
-
Methanol-water (7:1, v/v) containing an internal standard (e.g., 30 nM warfarin-d5)
-
Methanol-water (15:85, v/v) for reconstitution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 2250 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 400 µL of the methanol-water (7:1, v/v) solution containing the internal standard.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 100 µL of methanol-water (15:85, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel multi-mode ultra performance liquid chromatography-tandem mass spectrometry assay for profiling enantiomeric hydroxywarfarins and warfarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral and Achiral LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of warfarin enantiomers and hydroxylated metabolites in human blood plasma by liquid chromatography with achiral and chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 10-Hydroxywarfarin Extraction from Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 10-Hydroxywarfarin from serum samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound from serum using three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Recovery of this compound | Co-precipitation with proteins: The analyte may be trapped within the precipitated protein pellet. | - Optimize solvent-to-serum ratio: A higher ratio of organic solvent to serum (e.g., 4:1 instead of 3:1) can improve protein precipitation and reduce analyte entrapment. - Optimize precipitation time and temperature: A shorter incubation time on ice (e.g., 10-15 minutes) may be sufficient for protein removal without causing excessive co-precipitation. - Vortex thoroughly: Ensure vigorous mixing of the serum and precipitation solvent to create a fine, dispersed precipitate, which can reduce analyte trapping. |
| Incomplete protein precipitation: Residual proteins in the supernatant can interfere with downstream analysis. | - Use a more effective precipitation solvent: Acetonitrile is often more effective than methanol for precipitating serum proteins and results in a pellet that is easier to separate.[1] - Ensure proper solvent-to-serum ratio: A minimum ratio of 3:1 (solvent:serum) is recommended for efficient protein removal.[1] | |
| Clogged filtration device (if used) | Fine protein precipitate: Methanol precipitation can result in very fine particles that clog filtration membranes. | - Switch to acetonitrile: Acetonitrile typically produces larger protein aggregates that are easier to filter.[1] - Centrifuge at higher speed/longer time: Before filtration, ensure a compact pellet is formed by optimizing centrifugation conditions. |
| Inconsistent results | Variable protein content in samples: Different serum samples can have varying protein concentrations, affecting precipitation efficiency. | - Normalize total protein concentration: If possible, measure and normalize the protein concentration of the serum samples before extraction. - Maintain a consistent protocol: Ensure all samples are treated with the same solvent ratio, incubation time, and temperature. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Recovery of this compound | Suboptimal pH of the aqueous phase: If the pH is not optimal, this compound may be in its ionized form, which has lower solubility in the organic solvent. | - Adjust pH based on pKa: The pH of the serum sample should be adjusted to at least 2 units below the pKa of this compound to ensure it is in its neutral, more hydrophobic form. For warfarin, an optimal plasma pH of 4.5 has been reported for extraction with diethyl ether.[2] |
| Inappropriate organic solvent: The chosen solvent may not have the optimal polarity to efficiently extract this compound. | - Test solvents of different polarities: Common LLE solvents include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE). A systematic evaluation of different solvents can identify the one with the best recovery. | |
| Insufficient mixing: Inadequate vortexing or shaking can lead to incomplete partitioning of the analyte into the organic phase. | - Optimize mixing time and intensity: Ensure vigorous and sufficient mixing to maximize the surface area between the two phases. | |
| Emulsion formation | High concentration of lipids and proteins: These can act as emulsifying agents, preventing clean phase separation. | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of a de-emulsifying agent, such as a saturated salt solution (e.g., NaCl). - Use a different organic solvent. |
| Poor phase separation | Similar densities of aqueous and organic phases. | - Select a solvent with a significantly different density from the aqueous phase. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Recovery of this compound | Analyte breakthrough during sample loading: The analyte passes through the cartridge without being retained. | - Decrease the flow rate during sample loading. [3] - Ensure the sample pH is optimal for retention: For reversed-phase SPE (e.g., C18), the pH should be adjusted to suppress the ionization of this compound. - Check the capacity of the SPE cartridge: The amount of analyte in the sample may be exceeding the binding capacity of the sorbent. |
| Analyte loss during the washing step: The wash solvent is too strong and is eluting the analyte along with interferences. | - Use a weaker wash solvent: Decrease the percentage of organic solvent in the wash solution.[4] | |
| Incomplete elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Use a stronger elution solvent: Increase the percentage of organic solvent or add a modifier (e.g., a small amount of acid or base) to the elution solvent.[4] - Increase the volume of the elution solvent. [3] | |
| High Matrix Effects in LC-MS Analysis | Co-elution of phospholipids and other matrix components: These can suppress or enhance the ionization of this compound. | - Optimize the wash step: Use a wash solvent that effectively removes interferences while retaining the analyte. - Use a more selective SPE sorbent, such as a mixed-mode or polymer-based sorbent. - Incorporate a phospholipid removal step in the sample preparation workflow. |
| Inconsistent Results | Inconsistent cartridge packing or flow rates. | - Use high-quality, reputable SPE cartridges. - Use a vacuum manifold or positive pressure processor to ensure consistent flow rates.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and simplest method for extracting this compound from serum?
A1: Protein precipitation is generally the simplest and most common method for initial sample clean-up. It is a rapid technique that involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the serum to precipitate the proteins.[1] The supernatant containing the analyte of interest can then be directly analyzed or subjected to further clean-up.
Q2: How can I improve the recovery of this compound when using protein precipitation?
A2: To improve recovery, consider the following:
-
Optimize the precipitating solvent: Acetonitrile often provides better recovery and easier filtration of the precipitate compared to methanol.[1]
-
Adjust the solvent-to-serum ratio: A higher ratio (e.g., 4:1) can lead to more complete protein precipitation and less co-precipitation of the analyte.
-
Control temperature and incubation time: Perform the precipitation at a low temperature (e.g., on ice) and for a controlled duration to minimize the risk of analyte degradation or co-precipitation.
Q3: What are the key parameters to optimize for liquid-liquid extraction of this compound?
A3: The key parameters for LLE are:
-
pH of the aqueous phase: Adjust the pH of the serum to ensure this compound is in its non-ionized form, which is more soluble in organic solvents. For acidic compounds like warfarin and its metabolites, acidifying the sample is crucial.[2]
-
Choice of organic solvent: The polarity of the extraction solvent should be matched to the polarity of this compound. Solvents like diethyl ether or ethyl acetate are commonly used.
-
Phase ratio and mixing: The ratio of organic solvent to serum and the thoroughness of mixing will impact the extraction efficiency.
Q4: When should I choose Solid-Phase Extraction (SPE) over other methods?
A4: SPE is preferred when a cleaner extract is required, especially for sensitive analytical techniques like LC-MS/MS. It provides more selective removal of interferences compared to PPT and can be more easily automated than LLE. SPE is particularly useful for removing matrix components like phospholipids that can cause ion suppression in mass spectrometry.
Q5: How do I select the right SPE sorbent for this compound?
A5: For a moderately polar compound like this compound, a reversed-phase sorbent like C18 is a common starting point.[5] The retention mechanism is based on hydrophobic interactions. Therefore, the sample should be loaded under aqueous conditions where this compound is retained, and then eluted with an organic solvent.
Quantitative Data Summary
The following tables summarize reported recovery data for warfarin and its metabolites using different extraction methods. While specific data for this compound is limited, these values provide a good reference for expected efficiencies.
Table 1: Comparison of Extraction Methods for Warfarin and its Metabolites
| Extraction Method | Analyte(s) | Reported Recovery | Reference |
| Solid-Phase Extraction (SPE) | Warfarin and 7-Hydroxywarfarin | ~85% | [5] |
| Solid-Phase Extraction (SPE) | Warfarin and 7-Hydroxywarfarin enantiomers | >91.8% | [6] |
| Liquid-Liquid Extraction (LLE) | Warfarin | 93.53 ± 12.40% | [7] |
| Protein Precipitation (PPT) | Warfarin and its major hydroxylation metabolites | 82.9 – 96.9% | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound for analysis.
Protocol 2: Liquid-Liquid Extraction using Diethyl Ether
-
To 500 µL of serum in a glass tube, add a suitable internal standard.
-
Acidify the serum sample to a pH of approximately 4.5 by adding a small volume of a suitable acid (e.g., 1M HCl).
-
Add 2.5 mL of diethyl ether to the tube.
-
Vortex the mixture for 2 minutes to facilitate the extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
Protocol 3: Solid-Phase Extraction using a C18 Cartridge
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample (e.g., diluted with an acidic buffer) onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Protein Precipitation Workflow.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. promochrom.com [promochrom.com]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of 10-Hydroxywarfarin during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 10-hydroxywarfarin in biological samples during storage. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, helping to identify and resolve potential stability-related problems.
Issue 1: Lower than expected concentrations of this compound in stored samples.
-
Question: My quantified concentrations of this compound are consistently lower than expected in samples that have been stored for a period. What could be the cause?
-
Answer: This issue often points to degradation of the analyte during storage. Several factors can contribute to this:
-
Improper Storage Temperature: Long-term storage at temperatures warmer than -70°C can lead to degradation. For optimal stability, especially for long-term storage (e.g., 30 days or more), samples should be maintained at -70°C or lower.[1][2]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of this compound. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[1][2] Studies have shown that up to three freeze-thaw cycles may not significantly affect the concentration of 10(R)-OH-warfarin enantiomers.[1][2]
-
pH of the Matrix: Although specific data on the effect of pH on this compound stability in storage is limited, the stability of coumarin derivatives can be pH-dependent. Significant shifts in the sample pH should be avoided.
-
Exposure to Light: While not extensively documented for this compound specifically, coumarin-based compounds can be susceptible to photodegradation. It is good practice to protect samples from direct light, especially during handling and storage.
-
Issue 2: High variability in this compound concentrations between aliquots of the same sample.
-
Question: I am observing significant variability in the measured concentrations of this compound between different aliquots of the same initial sample. What could be the reason for this?
-
Answer: High variability can be due to several factors related to sample handling and storage:
-
Incomplete Thawing and Mixing: Before taking an aliquot for analysis, ensure the entire sample is completely thawed and thoroughly but gently mixed. Inadequate mixing can lead to a non-homogenous distribution of the analyte.
-
Analyte Adsorption: this compound may adsorb to the surface of storage containers, especially if using certain types of plastics. Using low-binding tubes can help mitigate this issue.
-
Matrix Effects in Analysis: Variability in the sample matrix between aliquots can influence the analytical measurement, particularly with LC-MS/MS. Ensure your analytical method is validated for matrix effects.
-
Issue 3: Appearance of unknown peaks in the chromatogram of stored samples.
-
Question: I have noticed the appearance of new, unidentified peaks in the chromatograms of my stored samples that are not present in freshly analyzed samples. Could these be degradation products of this compound?
-
Answer: It is possible that these new peaks are degradation products. The metabolic pathway of this compound involves reduction to hydroxywarfarin alcohols.[3] While this is a metabolic process, similar chemical transformations could potentially occur under certain storage conditions. To investigate this:
-
Use a high-resolution mass spectrometer to obtain accurate mass data for the unknown peaks to help in their identification.
-
Perform forced degradation studies on a this compound standard under various stress conditions (e.g., acid, base, oxidation, light, heat) to see if you can generate the same unknown peaks. This can help in identifying the degradation products and their formation pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for plasma samples containing this compound?
A1: For short-term storage (up to 8 hours), samples can be kept at room temperature.[1][2] For long-term storage (up to 30 days), it is crucial to store plasma samples at -70°C.[1][2]
Q2: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A2: Based on available data for 10(R)-OH-warfarin enantiomers, samples are stable for at least three freeze-thaw cycles when stored at -70°C.[1][2] To minimize the risk of degradation, it is best practice to aliquot samples into single-use volumes.
Q3: What type of collection tubes should be used for blood samples intended for this compound analysis?
A3: K2EDTA is a commonly used anticoagulant for plasma collection in studies analyzing warfarin and its metabolites.[2] It is important to be consistent with the choice of anticoagulant as it can potentially affect the sample matrix and analytical results.
Q4: Are there any known degradation pathways for this compound during storage?
A4: While specific degradation pathways of this compound during sample storage are not well-documented in the literature, its known metabolic pathway involves reduction to hydroxywarfarin alcohols.[3] It is plausible that oxidative or hydrolytic degradation could occur under suboptimal storage conditions, such as prolonged exposure to room temperature, light, or extreme pH.
Data Presentation
The following tables summarize the stability of this compound and related compounds under various storage conditions based on available literature.
Table 1: Stability of 10(R)-Hydroxywarfarin Enantiomers in Rat Plasma [1][2]
| Stability Condition | Duration | Storage Temperature | Analyte Concentration | Result |
| Short-Term | 8 hours | Room Temperature | LQC & HQC | Stable |
| Long-Term | 30 days | -70°C | LQC & HQC | Stable |
| Freeze-Thaw | 3 cycles | -70°C | LQC & HQC | Stable |
| Post-Preparative | 24 hours | 10°C (Autosampler) | LQC & HQC | Stable |
| LQC: Low-Quality Control, HQC: High-Quality Control. "Stable" indicates that the mean concentrations were within 85-115% of the nominal concentrations. |
Experimental Protocols
Protocol 1: Sample Collection and Processing for this compound Analysis [2]
-
Blood Collection: Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene tubes.
-
Storage: For immediate analysis, samples can be processed. For short-term storage, keep at room temperature for up to 8 hours. For long-term storage, store at -70°C.
Protocol 2: Stability Assessment of this compound in Plasma [1][2]
-
Sample Preparation: Use pooled blank plasma spiked with this compound at low and high concentrations (LQC and HQC).
-
Short-Term Stability: Store spiked plasma samples at room temperature for a specified period (e.g., 8 hours).
-
Long-Term Stability: Store spiked plasma samples at -70°C for a specified period (e.g., 30 days).
-
Freeze-Thaw Stability: Subject spiked plasma samples to multiple (e.g., three) freeze-thaw cycles. A single cycle consists of freezing the samples at -70°C for at least 24 hours and then thawing them at room temperature.
-
Sample Analysis: After the respective storage periods and conditions, process the samples using a validated analytical method (e.g., protein precipitation followed by LC-MS/MS).
-
Data Evaluation: Compare the mean concentration of the stability samples to that of freshly prepared samples. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the nominal concentration).
Visualizations
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for 10-Hydroxywarfarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) analysis of 10-Hydroxywarfarin.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of a quantitative assay.[2] For therapeutic drug monitoring and metabolic studies of warfarin, accurate quantification of its metabolites like this compound is critical.
Q2: What are the common sources of ion suppression in bioanalytical methods?
A2: The most common sources of ion suppression are components of the biological matrix that are not removed during sample preparation. For plasma or serum samples, phospholipids are a major contributor to matrix effects. Other sources can include salts, detergents, and co-administered drugs or their metabolites.
Q3: How can I detect if ion suppression is affecting my this compound analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the ESI source. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the elution of interfering compounds that are causing ion suppression.[3]
Q4: Is positive or negative ion mode better for minimizing ion suppression for this compound?
A4: For warfarin and its hydroxylated metabolites, including this compound, mass spectrometric detection is commonly performed in the negative ion mode using multiple reaction monitoring (MRM).[4][5][6] Fewer compounds are ionizable in negative mode, which can reduce the number of competing ions and thus minimize suppression, assuming the analyte of interest ionizes well in this mode.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and mitigating ion suppression for this compound analysis.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
If you are experiencing a weak signal for this compound, it could be due to significant ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a chiral micellar electrokinetic chromatography-tandem mass spectrometry assay for simultaneous analysis of warfarin and hydroxywarfarin metabolites: Application to the analysis of patients serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of synthetic 10-Hydroxywarfarin
Welcome to the technical support center for the synthesis of 10-hydroxywarfarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic production of this compound. Our goal is to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory synthesis of this compound?
A1: The most commonly cited laboratory synthesis of this compound begins with racemic warfarin. This approach involves a multi-step process to introduce the hydroxyl group at the 10-position.
Q2: What are the key challenges in the synthesis of this compound?
A2: A significant challenge in the synthesis of this compound is the presence of chiral centers at positions 9 and 10, which can lead to the formation of multiple diastereomers.[1] Separating these stereoisomers can be difficult and often requires specialized chromatographic techniques, which can impact the overall yield.
Q3: Are there stereoselective methods available for the synthesis of this compound?
A3: While direct stereoselective chemical synthesis methods are not widely reported in publicly available literature, the metabolic formation of this compound shows high stereoselectivity. For instance, the enzymatic conversion of (R)-warfarin by hepatic microsomes predominantly yields (9R;10S)-10-hydroxywarfarin.[1] For laboratory synthesis, achieving stereoselectivity often relies on the separation of diastereomers or the use of chiral catalysts in analogous reactions, though specific examples for this compound are not well-documented.
Q4: Can I use 4-hydroxycoumarin and a modified benzalacetone derivative to synthesize this compound in a one-pot reaction?
A4: While the synthesis of warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone, directly producing this compound in a similar one-pot reaction would require a benzalacetone derivative with a protected hydroxyl group at the corresponding position. The feasibility and yield of such a reaction would depend on the choice of protecting group and the reaction conditions. Optimizing conditions for the Michael addition, such as the use of ionic liquids as solvents, has been shown to improve yields for warfarin synthesis and could be a starting point for developing a synthesis for this compound.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, based on a three-step synthesis from racemic warfarin.
Problem 1: Low Yield in the Initial Bromination of Warfarin
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material. Reaction times may need to be extended.
-
-
Possible Cause 2: Formation of Side Products.
-
Solution: Over-bromination or degradation of the coumarin ring can occur. Control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide) and the reaction temperature. Lowering the temperature may reduce the formation of byproducts.
-
-
Possible Cause 3: Inefficient Work-up and Extraction.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous layer. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
-
Problem 2: Inefficient Conversion of the Bromo-intermediate to the Hydroxy-intermediate
-
Possible Cause 1: Poor Nucleophilic Substitution.
-
Solution: The choice of the hydroxyl source and reaction conditions are critical. A milder base might be required to prevent elimination reactions. The use of a phase-transfer catalyst could improve the reaction rate and yield if a biphasic system is used.
-
-
Possible Cause 2: Competing Elimination Reaction.
-
Solution: The formation of an unsaturated byproduct can be a significant issue. Lowering the reaction temperature and using a less sterically hindered, weaker base can favor substitution over elimination.
-
-
Possible Cause 3: Product Degradation.
-
Solution: The hydroxy-intermediate may be sensitive to the reaction conditions. Minimize the reaction time and purify the product promptly after the reaction is complete.
-
Problem 3: Low Yield of this compound in the Final Deprotection/Rearrangement Step
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC, or LC-MS). The reaction may require longer times or a higher temperature, but this must be balanced against the risk of degradation.
-
-
Possible Cause 2: Formation of Multiple Diastereomers that are Difficult to Separate.
-
Solution: The final product is a mixture of diastereomers. The choice of purification method is critical. Chiral chromatography may be necessary to isolate the desired stereoisomer. The apparent low yield might be due to the loss of other stereoisomers during purification.
-
-
Possible Cause 3: Product Instability.
-
Solution: this compound may be sensitive to acidic or basic conditions. Ensure the work-up and purification steps are performed under neutral or near-neutral conditions if possible.
-
Experimental Protocols
The following is a generalized three-step experimental workflow for the synthesis of this compound from racemic warfarin, as inferred from available literature. Specific quantities, reaction times, and temperatures would need to be optimized for your laboratory conditions.
Step 1: Bromination of Warfarin
-
Dissolve racemic warfarin in a suitable solvent (e.g., carbon tetrachloride).
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.
Step 2: Synthesis of the Hydroxy-intermediate
-
Dissolve the crude bromo-intermediate in a suitable solvent (e.g., acetone or acetonitrile).
-
Add an aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Heat the reaction mixture and monitor by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxy-intermediate.
Step 3: Rearrangement to this compound
-
The specific conditions for this step are not detailed in the available abstracts and would likely involve treatment with an acid or base to facilitate the final rearrangement to form this compound.
-
Purification of the final product is typically achieved by column chromatography on silica gel, followed by recrystallization or preparative HPLC to separate the diastereomers.
Data Presentation
Table 1: Comparison of Reaction Conditions for Warfarin Synthesis via Michael Addition.
| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia / Water | Reflux | 4.5 | 80 |
| [bmim]BF4 | 50 | 6 | 82 |
| Water | Reflux | 12 | 57.1 |
| Pyridine | Reflux | 24 | 39.4 |
Visualizations
Below are diagrams illustrating the key processes discussed.
Caption: A generalized workflow for the three-step synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in synthesis.
References
- 1. Chemical synthesis, absolute configuration, and stereochemistry of formation of this compound: a major oxidative metabolite of (+)-(R)-warfarin from hepatic microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating and validating analytical instruments for 10-Hydroxywarfarin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and validation of analytical instruments used in the quantification of 10-Hydroxywarfarin. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most prevalent and robust method for quantifying this compound in biological matrices, such as human plasma, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other warfarin metabolites.[2][3]
Q2: What are the key validation parameters to assess when setting up a quantification method for this compound?
A2: According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity (limit of detection and quantification), linearity, range, and stability.[4][5] It is essential to demonstrate that the method is reliable and reproducible for its intended purpose.
Q3: What type of sample preparation is typically used for plasma samples?
A3: A simple protein precipitation method is commonly employed for preparing plasma samples for this compound analysis.[1][2][3] This technique effectively removes proteins that can interfere with the analysis and has shown good recovery of the analyte.[1]
Q4: How can the different isomers of this compound be separated?
A4: Chiral chromatography is necessary for the enantiomeric separation of warfarin and its hydroxylated metabolites, including the different isomers of this compound.[2][3] The choice of a suitable chiral column is critical to achieve baseline separation of the enantiomers.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. The resolution of hydroxylated warfarin metabolites is highly dependent on the mobile phase pH.[6] |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal mass spectrometer parameters. | Optimize analyte-specific instrument parameters such as collision energy, capillary voltage, and cone voltage using standard solutions.[1] |
| Inefficient ionization. | Ensure the mobile phase composition is compatible with the electrospray ionization (ESI) source. The use of additives like formic acid can improve ionization efficiency.[7] | |
| Matrix effects from the sample. | Evaluate and minimize matrix effects by optimizing the sample preparation method or using a more effective cleanup technique. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient elution program for better control over retention. |
| Unstable column temperature. | Use a column oven to maintain a consistent and elevated temperature (e.g., 45°C) for reproducible chromatography.[8][9] | |
| Carryover of Analyte in Blank Injections | Inadequate washing of the autosampler needle and injection port. | Implement a rigorous wash cycle for the autosampler using a strong solvent. |
| Contamination of the system. | Clean the injection port, connecting tubing, and the analytical column. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using LC-MS/MS methods.
Table 1: Linearity and Sensitivity of this compound Quantification
| Parameter | Value | Reference |
| Calibration Range | 1.00–800 ng/mL | [3][10] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3][10] |
| Lower Limit of Detection (LOD) | ~0.04 ng/mL (0.1 nM) | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
Table 2: Accuracy and Precision for this compound Quantification
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) | Reference |
| Low QC | < 15% | < 15% | 85-115% | [4] |
| Medium QC | < 15% | < 15% | 85-115% | [4] |
| High QC | < 15% | < 15% | 85-115% | [4] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add a precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 1:3 or 1:4, sample to solvent).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A chiral column is recommended for enantiomeric separation (e.g., HYPERSIL CHIRAL-OT column).[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with a pH modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[7]
-
Gradient Elution: Employ a gradient elution program to achieve optimal separation of warfarin and its metabolites.
-
Flow Rate: A typical flow rate is around 0.40 mL/min.[7]
-
Column Temperature: Maintain a constant column temperature, for instance, at 40°C or 45°C.[8][11]
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for optimal detection of warfarin and its hydroxylated metabolites.[3]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: The specific MRM transition for this compound is m/z 323.1 → 250.3.[1] For an internal standard like warfarin-d5, the transition is m/z 312.2 → 255.1.[1]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Reductive Elimination Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Cross-Validation of 10-Hydroxywarfarin
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of various analytical methods for the determination of 10-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. The following sections present a cross-validation of these methods, summarizing their performance based on experimental data and outlining the detailed protocols for their application.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification hinges on factors such as sensitivity, selectivity, accuracy, and the nature of the biological matrix. This section provides a comprehensive comparison of the most commonly employed techniques.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS (Method 1) | LC-MS/MS (Method 2) | GC-MS/MS | HPLC-FLD | Capillary Electrophoresis (CE) |
| Linearity Range | 1.00 - 800 ng/mL[1] | 0.04 - 250 ng/mL | 30 - 1800 ng/mL[2] | Not specified for this compound | Not specified for quantification |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | ~0.04 ng/mL | Not specified for this compound | Not specified for this compound | Not specified for quantification |
| Limit of Detection (LOD) | Not Specified | ~0.04 ng/mL | 18.7 - 67.0 ng/mL[2] | Not specified for this compound | Not specified for quantification |
| Accuracy (% Bias) | Within ±15%[1] | Satisfactory intra-day and inter-day accuracy | 97.5 - 102.4%[2] | Not specified for this compound | Not specified for quantification |
| Precision (% RSD) | <15%[1] | Satisfactory intra-day and inter-day precision | <3.2%[2] | Not specified for this compound | Not specified for quantification |
| Recovery | Not specified (protein precipitation used) | 82.9 – 96.9%[3] | Analyte dependent | Not specified for this compound | Not specified for quantification |
| Matrix Effect | No significant matrix effect observed[1] | Not specified | Not specified | Not specified for this compound | Not specified for quantification |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines the experimental protocols for the key methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of this compound due to its high sensitivity and selectivity.
Sample Preparation (Protein Precipitation): [1][3]
-
To 100 µL of plasma sample, add 300 µL of methanol-acetonitrile (1:1, v/v) containing the internal standard.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 × g for 10 minutes at 4 °C.
-
Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream at room temperature.
-
Reconstitute the residue in 100 µL of methanol-water (1:1, v/v).
-
Vortex for 10 minutes and centrifuge at 13,000 × g for 10 minutes at 4 °C.
-
Inject an aliquot of the supernatant into the UHPLC-MS/MS system.
Chromatographic Conditions: [1]
-
Column: HYPERSIL CHIRAL-OT column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 2.0 µL
Mass Spectrometric Conditions: [1]
-
Ionization Mode: Negative ion electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 323.1 → 250.3
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers an alternative approach, particularly for volatile and thermally stable compounds, though derivatization is often required for polar metabolites like this compound.
Sample Preparation (Solid-Phase Extraction and Derivatization): [2]
-
Enrich the analytes from the sample matrix using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the analytes and evaporate the solvent.
-
Derivatize the hydroxyl group of this compound using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide.
Chromatographic Conditions: [2]
-
Column: DB5 MS-UI (30 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Injector Temperature: 270 °C (for in-liner methylation)
-
Oven Program: 100 °C → 280 °C (22 K/min) → 320 °C (7 K/min, hold for 1.1 min)
Mass Spectrometric Conditions: [2]
-
Ion Source Temperature: 240 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD provides a cost-effective alternative to mass spectrometric methods, leveraging the native fluorescence of warfarin and its metabolites. While a fully validated method for the quantification of this compound was not identified in the literature reviewed, a method capable of separating it from other metabolites has been described.[4]
Sample Preparation (Liquid-Liquid Extraction):
-
Spike plasma samples with an internal standard.
-
Acidify the samples with acetic acid.
-
Extract the analytes with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Conditions: [4]
-
Column: Kinetex® pentafluorophenyl (PFP) column (100 × 3.0 mm, 2.6 µm)
-
Mobile Phase: Isocratic mixture of 15 mM ammonium acetate buffer (pH 7) and methanol (60:40, v/v)
-
Flow Rate: 0.7 mL/min
Fluorescence Detection: [4]
-
Excitation Wavelength: 310 nm
-
Emission Wavelength: 390 nm
Capillary Electrophoresis (CE)
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the general experimental workflow and the metabolic pathway of warfarin.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis of Warfarin [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-assisted enantioseparation of warfarin and this compound by capillary electrophoresis studied from the analytical and thermodynamic points of view - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 10-Hydroxywarfarin vs. other warfarin metabolites' anticoagulant effects
For researchers, scientists, and drug development professionals, a nuanced understanding of the pharmacological activity of drug metabolites is paramount. In the realm of anticoagulant therapy, warfarin stands as a cornerstone, yet the contribution of its various metabolites to its overall therapeutic and adverse effects remains an area of active investigation. This guide provides a comprehensive head-to-head comparison of the anticoagulant effects of 10-hydroxywarfarin versus other key warfarin metabolites, supported by available experimental data.
Warfarin, administered as a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process generates a series of hydroxylated metabolites, including 6-, 7-, 8-, 10-, and 4'-hydroxywarfarin, as well as warfarin alcohols. While some of these metabolites have been historically considered inactive, emerging evidence suggests that certain species, notably this compound, may possess clinically relevant biological activity.
Comparative Anticoagulant Activity: A Shifting Paradigm
Direct, quantitative comparisons of the anticoagulant effects of all major warfarin metabolites are not extensively documented in publicly available literature. However, existing studies provide valuable insights into their potential to influence the overall anticoagulant response, either through direct inhibition of the molecular target of warfarin, Vitamin K epoxide reductase complex subunit 1 (VKORC1), or indirectly by affecting warfarin's own metabolism.
One study has indicated that this compound has the potential to potentiate the anticoagulant effect by directly inhibiting VKORC1[1]. Another study has shown that 3'-hydroxywarfarin possesses anticoagulant activity, with its serum levels correlating with the International Normalized Ratio (INR), a measure of blood coagulation[2]. Conversely, 6'- and 7'-hydroxywarfarin are generally considered to be inactive metabolites[2].
While direct measures of anticoagulant potency are limited, the interaction of these metabolites with key metabolizing enzymes provides an indirect assessment of their potential impact. The following table summarizes the inhibitory effects of various warfarin metabolites on CYP2C9, the primary enzyme responsible for the clearance of the more potent S-warfarin enantiomer.
| Metabolite | IC50 (μM) for CYP2C9 Inhibition | Ki (μM) for CYP2C9 Inhibition | Notes |
| This compound | 0.8 ± 0.1 | 2.2 ± 0.3 | Most potent inhibitor of CYP2C9 among the tested metabolites.[3] |
| 4'-Hydroxywarfarin | 4.8 ± 0.6 | 16.5 ± 2.6 | Intermediate inhibitor.[3] |
| 8-Hydroxywarfarin | 6.2 ± 0.9 | 17.2 ± 2.7 | Intermediate inhibitor.[3] |
| 7-Hydroxywarfarin | 22.1 ± 1.5 | 44.2 ± 4.5 | Weak inhibitor.[3] |
| 6-Hydroxywarfarin | > 100 | > 170 | Very weak to no significant inhibition observed.[3] |
Data sourced from a study by Jones et al. (2010) investigating the inhibition of recombinant CYP2C9 activity.[3]
These data suggest that this compound, by potently inhibiting the metabolism of the highly active S-warfarin, could indirectly contribute to an enhanced anticoagulant effect.
Experimental Protocols
A detailed understanding of the methodologies employed to assess anticoagulant activity is crucial for the critical evaluation of experimental data. Below are summaries of key experimental protocols.
In Vitro VKORC1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VKORC1, the molecular target of warfarin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of warfarin metabolites against VKORC1.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells (e.g., HEK293) engineered to express human VKORC1.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH. The mixture contains the VKORC1-containing microsomes, a reducing agent such as dithiothreitol (DTT), and the substrate, vitamin K epoxide.
-
Inhibitor Addition: Varying concentrations of the warfarin metabolite being tested are pre-incubated with the enzyme source.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. After a defined incubation period at 37°C, the reaction is terminated, often by the addition of a strong acid.
-
Quantification: The product of the enzymatic reaction, vitamin K quinone, is extracted and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of VKORC1 inhibition is calculated for each metabolite concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.
Prothrombin Time (PT) Assay
The prothrombin time assay is a functional clotting assay that measures the integrity of the extrinsic and common pathways of the coagulation cascade. Prolongation of the PT indicates a deficiency in one or more of these clotting factors, which is the therapeutic goal of warfarin.
Objective: To assess the effect of warfarin metabolites on the time it takes for plasma to clot.
Methodology:
-
Sample Preparation: Platelet-poor plasma is obtained by centrifuging whole blood collected in the presence of an anticoagulant (e.g., sodium citrate).
-
Reagent: A thromboplastin reagent, which contains tissue factor and phospholipids, is used to initiate clotting.
-
Test Procedure: A specific volume of the plasma sample is pre-warmed to 37°C. The thromboplastin reagent, also pre-warmed, is then added to the plasma, and a timer is started simultaneously.
-
Clot Detection: The time taken for the formation of a fibrin clot is measured. This can be done manually by tilting the tube and observing for clot formation or using an automated coagulometer that detects changes in optical density or mechanical movement.
-
Data Reporting: The prothrombin time is reported in seconds. For monitoring warfarin therapy, the result is often standardized as the International Normalized Ratio (INR).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in warfarin's action and metabolism can aid in understanding the comparative effects of its metabolites.
Caption: Warfarin metabolism and mechanism of action.
Caption: Experimental workflows for assessing anticoagulant effects.
Conclusion
The landscape of warfarin's pharmacology is intricate, with its metabolites playing a more significant role than previously understood. While direct comparative data on the anticoagulant potency of this compound and other metabolites remains a gap in the current literature, evidence suggests that this compound may contribute to the overall anticoagulant effect, both through potential direct inhibition of VKORC1 and, more clearly, through the potent inhibition of S-warfarin metabolism. Further research employing standardized in vitro and in vivo models is warranted to fully elucidate the anticoagulant profile of each warfarin metabolite, which will be instrumental in refining our understanding of warfarin's therapeutic window and in the development of safer and more predictable anticoagulant therapies.
References
The Unexplored Potential: Correlating 10-Hydroxywarfarin Concentrations with Clinical Outcomes in Warfarin-Treated Patients
For Immediate Release
Monitoring warfarin therapy, a cornerstone in the prevention and treatment of thromboembolic events, has traditionally relied on the International Normalized Ratio (INR). However, the narrow therapeutic window of warfarin and its susceptibility to numerous drug and dietary interactions necessitate a quest for more precise and individualized monitoring strategies. This guide explores the potential of 10-hydroxywarfarin, a major metabolite of R-warfarin, as a biomarker to refine therapeutic drug monitoring and predict clinical outcomes in patients undergoing warfarin treatment. While direct correlative data remains an area for further investigation, existing evidence on its formation, anticoagulant properties, and analytical measurement provides a compelling case for its clinical relevance.
Comparing this compound Monitoring with Standard INR Testing
Currently, the INR is the gold standard for monitoring warfarin therapy. However, this method presents several limitations, including significant inter-individual variability and a delayed reflection of the anticoagulant effect. Monitoring this compound concentrations, in conjunction with or as an alternative to INR, could offer a more nuanced understanding of a patient's metabolic response to warfarin.
| Feature | International Normalized Ratio (INR) | This compound Concentration |
| What it Measures | The clotting time of plasma, reflecting the overall activity of vitamin K-dependent clotting factors. | The concentration of a specific, major metabolite of the less potent R-enantiomer of warfarin. |
| Indication of | Global anticoagulant effect. | Activity of the CYP3A4 metabolic pathway and potential for drug-drug interactions. May indirectly reflect the overall metabolic clearance of warfarin. |
| Potential Advantages | Well-established, widely available, and directly measures the desired therapeutic effect. | May provide an earlier indication of changes in drug metabolism, potentially predicting future INR fluctuations. Could offer insights into specific drug interactions involving the CYP3A4 pathway. |
| Potential Disadvantages | Can be influenced by numerous factors leading to instability. Does not provide information on the metabolic pathways of warfarin. | Direct correlation with clinical outcomes (bleeding, thrombosis) is not yet established. Requires specialized and less accessible analytical methods (LC-MS/MS). The anticoagulant activity of this compound itself is not fully quantified in vivo. |
The Metabolic Pathway of Warfarin and the Role of this compound
Warfarin is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 2-5 times more potent in its anticoagulant effect than the R-enantiomer[1]. Both enantiomers are metabolized in the liver by cytochrome P450 (CYP) enzymes. This compound is a major metabolite of R-warfarin, formed primarily by the action of CYP3A4[1].
Warfarin Metabolism and the Position of this compound.
Research suggests that this compound possesses inherent anticoagulant activity and can inhibit the metabolism of the more potent S-warfarin, potentially influencing the overall anticoagulant effect[2][3]. This dual action underscores the clinical relevance of monitoring its concentration.
Experimental Protocols for the Quantification of this compound
Accurate measurement of this compound in patient plasma is crucial for research and potential clinical application. The most robust and sensitive methods currently available are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 1: LC-MS/MS for Simultaneous Quantification of Warfarin Enantiomers and Metabolites
This method allows for the simultaneous measurement of R-warfarin, S-warfarin, S-7-hydroxywarfarin, and (9R;10S)-10-hydroxywarfarin in human plasma.
Sample Preparation:
-
To 50 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A chiral stationary phase column is essential for separating the enantiomers of warfarin and its metabolites.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of each analyte and the internal standard. Specific precursor-to-product ion transitions are monitored for each compound.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides a robust alternative for the quantification of this compound.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 g for 10 minutes.
-
Inject a portion of the supernatant directly into the HPLC-MS/MS system.
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization: ESI in positive or negative mode, depending on the specific analytes and desired sensitivity.
-
Detection: MRM mode with optimized transitions for this compound and the internal standard.
Future Directions and Conclusion
While the direct correlation between this compound concentrations and clinical outcomes in warfarin-treated patients requires further dedicated studies, the existing evidence strongly suggests its potential as a valuable biomarker. Its formation via CYP3A4 makes it a sensitive indicator of drug-drug interactions involving this key enzyme. Furthermore, its own anticoagulant activity and its ability to inhibit the metabolism of the more potent S-warfarin highlight its pharmacodynamic significance.
References
A Comparative Guide to the Metabolism of R-Warfarin and S-Warfarin to 10-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of R-warfarin and S-warfarin, with a specific focus on their conversion to 10-hydroxywarfarin. The information presented is supported by experimental data to aid in understanding the nuances of warfarin enantiomer metabolism, which is critical for drug development and clinical pharmacology.
Introduction
Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of two enantiomers: R-warfarin and S-warfarin.[1] The S-enantiomer is three to five times more potent in its anticoagulant effect than the R-enantiomer.[2] The metabolism of these enantiomers is stereoselective, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system.[3][4] This differential metabolism significantly influences the drug's efficacy and potential for drug-drug interactions. One of the key metabolic pathways is hydroxylation, leading to the formation of various metabolites, including this compound.[5]
Metabolic Pathways to this compound
The formation of this compound is predominantly associated with the metabolism of R-warfarin. The key enzyme responsible for this reaction is CYP3A4.[6][7] While S-warfarin can also be metabolized to this compound, this is considered a minor pathway.[7] The metabolic conversion of warfarin enantiomers to their hydroxylated forms is a critical step in their elimination from the body.[8]
The metabolic pathways for the formation of this compound from R- and S-warfarin can be summarized as follows:
-
R-warfarin to R-10-hydroxywarfarin: This is a major metabolic pathway for R-warfarin, primarily catalyzed by the enzyme CYP3A4.[6][7]
-
S-warfarin to S-10-hydroxywarfarin: This is a minor metabolic pathway for S-warfarin.[7]
The following diagram illustrates the primary metabolic pathways of R- and S-warfarin to this compound.
Caption: Metabolic conversion of R- and S-warfarin to this compound.
Quantitative Comparison of Metabolism
The following table summarizes the key enzymes and available kinetic parameters for the metabolism of R- and S-warfarin to various hydroxylated metabolites, including this compound.
| Enantiomer | Metabolite | Major Enzyme(s) | Vmax (nmol/min/mg protein) | Km (μM) | Metabolic Efficiency (Vmax/Km) |
| R-Warfarin | R-10-Hydroxywarfarin | CYP3A4 | 0.055-0.19 (median: 0.13) | ~30 | Not explicitly stated |
| R-6-Hydroxywarfarin | CYP1A2, CYP2C19 | 0.028-0.067 (median: 0.041) | Not explicitly stated | Lower than S-warfarin metabolism | |
| R-8-Hydroxywarfarin | CYP1A2, CYP2C19 | 0.0053-0.023 (median: 0.0096) | Not explicitly stated | Lower than S-warfarin metabolism | |
| S-Warfarin | S-7-Hydroxywarfarin | CYP2C9 | 0.51-0.77 (median: 0.54) | Intermediate | High |
| S-10-Hydroxywarfarin | Not specified (minor) | 0.086-1.3 (median: 0.24) | Not explicitly stated | Not explicitly stated | |
| S-6-Hydroxywarfarin | CYP2C19 | 0.11-0.20 (median: 0.15) | Intermediate | Lower than S-7 and S-8 | |
| S-8-Hydroxywarfarin | CYP2C19 | 0.085-0.27 (median: 0.15) | Low | Similar to S-7 |
Data compiled from studies using human liver microsomes and recombinant CYP enzymes.[7]
Experimental Protocols
The data presented in this guide are derived from in vitro experiments utilizing human liver microsomes and recombinant cytochrome P450 enzymes. A general methodology for such studies is outlined below.
Objective: To determine the kinetic parameters (Vmax and Km) of R- and S-warfarin hydroxylation to this compound and other metabolites.
Materials:
-
R-warfarin and S-warfarin
-
Human liver microsomes (pooled from multiple donors)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2, CYP2C19)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer
-
Acetonitrile and other HPLC-grade solvents
-
Metabolite standards (e.g., this compound)
Experimental Workflow:
The following diagram outlines a typical experimental workflow for studying warfarin metabolism in vitro.
Caption: A generalized workflow for in vitro warfarin metabolism studies.
Detailed Procedure:
-
Incubation: A typical incubation mixture contains human liver microsomes or a recombinant CYP enzyme, potassium phosphate buffer, and the warfarin enantiomer (R- or S-warfarin) at various concentrations.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., 15-60 minutes), ensuring the reaction rate is linear with time and protein concentration.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: The quenched mixture is centrifuged to pellet the protein. The supernatant, containing the metabolites, is then collected for analysis.
-
Analysis: The formation of this compound and other metabolites is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The reaction velocities are plotted against the substrate concentrations, and the kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation.
Conclusion
The metabolism of warfarin is a complex process with significant differences between the R- and S-enantiomers. The conversion of R-warfarin to this compound is a major metabolic pathway catalyzed primarily by CYP3A4. In contrast, the formation of this compound from S-warfarin is a minor pathway. Understanding these stereoselective metabolic pathways is crucial for predicting and managing drug-drug interactions and for optimizing warfarin therapy to ensure patient safety and efficacy. The provided experimental framework serves as a guide for researchers investigating the metabolism of warfarin and other chiral drugs.
References
- 1. Warfarin - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Frontiers | Discovery of Novel Reductive Elimination Pathway for this compound [frontiersin.org]
- 6. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Evaluating Antibody Specificity for 10-Hydroxywarfarin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is crucial for pharmacokinetic and pharmacodynamic studies. 10-Hydroxywarfarin is a significant metabolite of the widely prescribed anticoagulant, warfarin. While chromatographic methods like HPLC-MS/MS offer high specificity for its measurement, immunoassays can provide a high-throughput and cost-effective alternative. However, the utility of an immunoassay is fundamentally dependent on the specificity of the antibody employed. This guide provides a comparative framework for evaluating the specificity of antibodies for this compound immunoassays, alongside detailed experimental protocols and a discussion of alternative analytical methods.
Data Presentation: Antibody Cross-Reactivity
A critical aspect of evaluating an antibody for a this compound immunoassay is its cross-reactivity with the parent drug, warfarin, and other structurally similar metabolites. An ideal antibody would exhibit high affinity for this compound and minimal cross-reactivity with related compounds.
Below is a table summarizing the kind of quantitative data required to assess antibody specificity. Note: As of late 2025, specific immunoassays for this compound are not widely reported in peer-reviewed literature. The following data is illustrative of what a researcher should seek or generate.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 0.5 | 100 |
| Warfarin | (Parent Drug) | 50 | 1 |
| 4'-Hydroxywarfarin | (Metabolite) | > 1000 | < 0.05 |
| 6-Hydroxywarfarin | (Metabolite) | > 1000 | < 0.05 |
| 7-Hydroxywarfarin | (Metabolite) | > 1000 | < 0.05 |
| 8-Hydroxywarfarin | (Metabolite) | > 1000 | < 0.05 |
| Warfarin Alcohols | (Metabolites) | > 1000 | < 0.05 |
| Coumarin | (Structural Precursor) | > 5000 | < 0.01 |
Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.
Antibody Selection: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies is a critical decision in the development of an immunoassay.[1]
-
Monoclonal Antibodies: Offer high specificity to a single epitope, ensuring batch-to-batch consistency.[1] This is advantageous for a highly specific assay targeting a unique structural feature of this compound. The production of monoclonal antibodies is more complex and costly.[1]
-
Polyclonal Antibodies: Comprise a mixture of antibodies that recognize multiple epitopes on the antigen.[2] This can lead to a more robust assay but with a higher potential for cross-reactivity with structurally similar molecules like other warfarin metabolites.[2] Production is generally faster and less expensive.[1]
Experimental Protocols
The development and validation of a specific immunoassay for this compound would involve several key stages, from immunogen synthesis to the final assay protocol.
Synthesis of this compound-Protein Conjugate (Immunogen)
To elicit an immune response to a small molecule like this compound (a hapten), it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Methodology:
-
Functionalization of this compound: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the this compound molecule, distal to the key epitopes intended for antibody recognition. This is a crucial step to ensure that the unique structural features of this compound are exposed to the immune system.
-
Activation of Carrier Protein: Activate the carrier protein to enable conjugation. For example, carbodiimide chemistry (using EDC/NHS) can be used to activate carboxyl groups on the protein.
-
Conjugation: React the functionalized this compound with the activated carrier protein to form a stable covalent bond.
-
Purification and Characterization: Purify the conjugate from unreacted components using dialysis or size-exclusion chromatography. The conjugation ratio (hapten molecules per protein molecule) should be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production and Screening
Immunization:
-
Immunize animals (typically mice for monoclonal or rabbits for polyclonal antibodies) with the this compound-protein conjugate emulsified in an appropriate adjuvant.
-
Administer booster injections at regular intervals to enhance the immune response.
-
Monitor the antibody titer in the serum using a preliminary ELISA.
Screening for Specificity:
-
For monoclonal antibody production, perform hybridoma fusion and screen individual clones for the secretion of antibodies that bind to this compound.
-
Crucially, screen for antibodies that show minimal cross-reactivity with warfarin and other major metabolites. This can be done using a competitive ELISA format where the ability of these related compounds to inhibit the binding of the antibody to immobilized this compound is assessed.
Competitive ELISA Protocol for this compound Quantification
A competitive ELISA is the most common format for the quantification of small molecules. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microtiter plate coated with anti-10-Hydroxywarfarin antibody.
-
This compound standards.
-
Samples for analysis.
-
This compound-enzyme (e.g., HRP) conjugate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
Procedure:
-
Add standards and samples to the antibody-coated microtiter plate wells.
-
Add a fixed amount of this compound-HRP conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Construct a standard curve and determine the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Workflow for the development and execution of a competitive immunoassay for this compound.
Caption: Logical relationship of antibody specificity for this compound and potential cross-reactants.
Comparison with Alternative Methods
While immunoassays offer advantages in throughput and ease of use, other analytical techniques provide higher specificity, which may be critical depending on the research question.
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody cross-reactivity. Potential for interference from structurally related compounds. | Very high. Can distinguish between isomers and metabolites with high confidence based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Can be very high (low ng/mL to pg/mL range). | Generally very high, often superior to ELISA. |
| Throughput | High. Can analyze 96 or 384 samples simultaneously. | Lower. Samples are analyzed sequentially. |
| Cost per Sample | Generally lower. | Higher due to instrument cost, maintenance, and specialized personnel. |
| Development Time | Can be lengthy for novel antibody and assay development. | Method development can be complex but is generally faster than de novo antibody development. |
| Matrix Effects | Can be susceptible to interference from components in complex biological samples. | Can also be affected by matrix effects, but these can often be mitigated through sample preparation and internal standards. |
Conclusion
The development of a highly specific immunoassay for this compound is a feasible but challenging endeavor that hinges on the generation of an antibody with minimal cross-reactivity to warfarin and its other metabolites. For researchers considering this approach, a thorough characterization of antibody specificity is paramount. The experimental protocols outlined in this guide provide a roadmap for the development and validation of such an assay. However, for applications requiring the highest degree of specificity and the simultaneous quantification of multiple metabolites, LC-MS/MS remains the gold standard. The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of specificity, sample throughput, and available resources.
References
Safety Operating Guide
Personal protective equipment for handling 10-Hydroxywarfarin
Essential Safety and Handling Guide for 10-Hydroxywarfarin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for this compound, a metabolite of Warfarin.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is an inhibitor of the CYP2C9 enzyme.[2]
GHS Classification:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] |
| Body Protection | Impervious Clothing | A disposable gown or lab coat made of low-permeability fabric.[1][4] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator should be used when handling the powder form to avoid dust inhalation.[5][6][7] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 324.33 g/mol | [1][5] |
| CAS Number | 83219-99-2 | [1][5] |
| Melting Point | 183-185 °C | [5] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Solubility | Soluble in methanol and DMSO.[2][5] |
Occupational Exposure Limits: There are no established occupational exposure limit values for this compound.[1][7] However, for its parent compound, Warfarin, the OSHA PEL and NIOSH REL are both a TWA of 0.1 mg/m³. It is prudent to handle this compound with similar precautions.
Operational and Disposal Plans
A clear, step-by-step protocol is essential for safe handling and disposal.
Experimental Protocol: Preparation of a Standard Solution for Analysis
This protocol outlines the steps for preparing a stock solution of this compound for use in an in vitro enzyme inhibition assay.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper
-
Spatula
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer
-
Appropriate waste container
Procedure:
-
Preparation: Don all required PPE as listed in the table above. Work within a certified chemical fume hood or a ventilated enclosure.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Solubilization: Transfer the weighed powder to a volumetric flask. Add a small amount of DMSO to the weighing paper to rinse any residual powder and transfer it to the flask.
-
Dilution: Add DMSO to the volumetric flask up to the calibration mark.
-
Mixing: Cap the flask and vortex until the solid is completely dissolved.
-
Storage: Aliquot the solution into appropriately labeled cryovials for storage at -80°C.[1]
-
Cleanup: Decontaminate the work surface and equipment. Dispose of all contaminated materials as hazardous waste.
Spill Management
In case of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: For liquid spills, absorb with an inert material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.
-
Clean: Decontaminate the area by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Collect in a sealed, labeled waste container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the substance to enter drains or water courses.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound|83219-99-2|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. osha.gov [osha.gov]
- 5. 10-羟基华法林 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
